An In-Depth Technical Guide to the Synthesis of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of 4-[(tetrahydropyran-4-yl)amino]-1-butanol, a valuable bifunctional molecule in medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4-[(tetrahydropyran-4-yl)amino]-1-butanol, a valuable bifunctional molecule in medicinal chemistry and drug development. The document delves into the strategic considerations for its synthesis, a detailed experimental protocol for a common and efficient synthetic route, and methods for the characterization of the final product.
Introduction and Strategic Overview
4-[(Tetrahydropyran-4-yl)amino]-1-butanol is a secondary amine that incorporates both a hydrophilic butanol chain and a tetrahydropyran (THP) moiety. The THP ring is a prevalent structural motif in a multitude of biologically active natural products and pharmaceutical compounds, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The primary alcohol and secondary amine functionalities of the target molecule offer versatile handles for further chemical modifications, making it a useful building block in the synthesis of more complex drug candidates.
The most direct and efficient synthetic strategy for the preparation of 4-[(tetrahydropyran-4-yl)amino]-1-butanol is through the reductive amination of tetrahydro-4H-pyran-4-one with 4-amino-1-butanol. This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical to the success of this transformation, as it must selectively reduce the imine in the presence of the starting ketone.
Physicochemical Properties and Safety Information
A thorough understanding of the properties of the starting materials and the final product is essential for safe and effective synthesis.
The synthesis of 4-[(tetrahydropyran-4-yl)amino]-1-butanol is achieved via a reductive amination reaction. This process can be broken down into two key steps that occur in a single reaction vessel:
Imine Formation: The primary amine of 4-amino-1-butanol acts as a nucleophile, attacking the carbonyl carbon of tetrahydro-4H-pyran-4-one. This is followed by dehydration to form a Schiff base, or imine, intermediate.
Reduction: A reducing agent, such as sodium triacetoxyborohydride, selectively reduces the C=N double bond of the imine to a single bond, yielding the final secondary amine product.
Caption: Reductive amination of 4-amino-1-butanol with tetrahydro-4H-pyran-4-one.
Detailed Experimental Protocol
This protocol outlines a robust procedure for the synthesis of 4-[(tetrahydropyran-4-yl)amino]-1-butanol using sodium triacetoxyborohydride as the reducing agent.
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-1-butanol (1.0 equivalent) and tetrahydro-4H-pyran-4-one (1.0-1.2 equivalents) in anhydrous dichloromethane.
Imine Formation: Stir the solution at room temperature for approximately 30-60 minutes to facilitate the formation of the imine intermediate.
Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. The addition should be controlled to manage any potential exotherm.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel. A suitable eluent system would typically be a gradient of methanol in ethyl acetate.
Characterization of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the butanol chain and the tetrahydropyran ring. Key signals would include a triplet for the methylene group adjacent to the hydroxyl group, multiplets for the other methylene groups of the butanol chain, and multiplets for the protons on the tetrahydropyran ring. A broad singlet corresponding to the N-H and O-H protons would also be expected.
¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the nine carbon atoms in the molecule.
Mass Spectrometry (MS):
Electrospray ionization (ESI) or another soft ionization technique would be suitable for determining the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 174.27.
Infrared (IR) Spectroscopy:
The IR spectrum should exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (typically a broad band in the region of 3300-3500 cm⁻¹), C-H stretching vibrations (around 2850-2950 cm⁻¹), and C-O stretching vibrations (around 1050-1150 cm⁻¹).
Conclusion
The synthesis of 4-[(tetrahydropyran-4-yl)amino]-1-butanol via reductive amination is a reliable and efficient method for producing this versatile building block. The procedure outlined in this guide, coupled with rigorous purification and characterization, will enable researchers and drug development professionals to access high-purity material for their synthetic endeavors. The strategic incorporation of the tetrahydropyran moiety and the presence of two reactive functional groups make this compound a valuable asset in the construction of novel and complex molecular architectures with potential therapeutic applications.
Advanced Profiling of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol in Rational Drug Design
A Technical Whitepaper on Physicochemical Properties, Synthetic Workflows, and Kinase Inhibitor Applications Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic profil...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Whitepaper on Physicochemical Properties, Synthetic Workflows, and Kinase Inhibitor Applications
Executive Summary
In modern medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic profiles relies heavily on the strategic selection of bifunctional building blocks. As a Senior Application Scientist, I frequently leverage 4-[(Tetrahydropyran-4-yl)amino]-1-butanol (CAS: 1249168-55-5) to solve complex structural challenges in drug discovery[1]. This compound merges the metabolic stability and favorable lipophilicity profile of the tetrahydropyran-4-ylamino (THP-amino) headgroup with the spatial flexibility and functionalizability of a 1-butanol linker. This whitepaper provides an in-depth technical analysis of its chemical properties, its mechanistic role in targeted therapies, and self-validating synthetic protocols for its integration into active pharmaceutical ingredients (APIs).
Physicochemical & Structural Rationale
To understand the utility of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol, we must first analyze its core quantitative properties and the causality behind its structural design.
Quantitative Data Summary
Property
Value
Chemical Name
4-[(Tetrahydropyran-4-yl)amino]-1-butanol
IUPAC Name
4-(tetrahydro-2H-pyran-4-ylamino)butan-1-ol
CAS Registry Number
1249168-55-5
Molecular Formula
C₉H₁₉NO₂
Molecular Weight
173.26 g/mol
SMILES String
OCCCCNC1CCOCC1
Purity (Commercial Standard)
≥ 97%
Structural Causality in Drug Design
The architecture of this molecule provides two distinct pharmacological advantages:
The THP-Amino Core (Metabolic Modulator): In the rational design of kinase inhibitors, replacing a highly lipophilic carbocycle (such as a cyclohexyl or cyclopentyl group) with a tetrahydropyran ring introduces a critical oxygen atom that acts as a hydrogen bond acceptor. This single-atom substitution significantly lowers the distribution coefficient (log D7.4), often by nearly 2 log units. This reduction in lipophilicity translates directly to improved aqueous solubility, reduced hERG channel liability, and a highly favorable hepatocyte turnover profile (increased metabolic stability)[2].
The 1-Butanol Linker (Solvent-Exposed Spacer): The 4-carbon chain ending in a primary hydroxyl group provides an optimal spatial tether. It is long enough to project out of tight enzymatic binding pockets (such as the ATP-binding hinge region of kinases) into solvent-exposed regions[3]. The terminal hydroxyl group allows for downstream derivatization—such as esterification for prodrug formulation or PEGylation for nanoparticle delivery—without disrupting the primary pharmacophore's binding affinity.
Applications in Kinase Inhibition and Targeted Therapies
The THP-amino moiety is widely recognized as a "privileged structure" for fitting into ATP-binding pockets while maintaining exceptional ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
ATM Kinase Inhibitors: The incorporation of the THP-amino group into quinoline carboxamides has yielded potent Ataxia Telangiectasia Mutated (ATM) kinase inhibitors. These derivatives demonstrated superior in vitro metabolic profiles and lower intrinsic clearances in human hepatocytes compared to their carbocyclic counterparts[2].
Syk Kinase Inhibitors: Compounds such as CC-509 utilize the THP-amino group to achieve potent, reversible inhibition of Spleen Tyrosine Kinase (Syk), a critical node in B-cell receptor signaling and the pathogenesis of autoimmune diseases like rheumatoid arthritis[4].
EGFR/Src Dual Inhibitors: Diaminopyrimidine derivatives incorporating the THP-amino group have shown high antiproliferative activity against human cancer cell lines by efficiently binding to key residues in the active sites of both EGFR and Src kinases[5].
PTP1B Inhibitors: The moiety has also been utilized to extend molecules from the enzyme active site into secondary phosphotyrosine binding sites, improving active transport into target tissues like hepatocytes[6].
Systems & Pathway Visualization
To conceptualize the integration and biological impact of this building block, the following system diagrams map both its synthetic lifecycle and its pharmacological mechanism of action.
Synthetic workflow and downstream functionalization of the THP-amino-butanol building block.
Mechanism of action for THP-amino-butanol derived kinase inhibitors in disease pathways.
To ensure rigorous scientific integrity, the following methodologies detail not only the procedural steps but the chemical causality and internal validation mechanisms required for success.
Protocol A: De Novo Synthesis via Reductive Amination
This protocol details the synthesis of the building block from commercially available precursors[3],[6].
Imine Formation: Dissolve 4-amino-1-butanol (1.0 eq) and tetrahydro-4H-pyran-4-one (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.2 eq).
Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the primary amine, without fully protonating the amine (which would render it non-nucleophilic).
Selective Reduction: Stir at room temperature for 1 hour to allow iminium ion formation, then add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion over the unreacted ketone. This prevents the formation of tetrahydropyran-4-ol as an unwanted byproduct.
Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with dichloromethane, dry over Na₂SO₄, and concentrate under vacuum.
System Validation: The successful formation of the product is validated in real-time via LC-MS. The disappearance of the 4-amino-1-butanol peak and the emergence of a new peak with an m/z of 174.27 [M+H]⁺ confirms the reductive amination. The absence of an m/z 103 peak (tetrahydropyran-4-ol) validates the chemoselectivity of the reducing agent.
Protocol B: SNAr Integration into Heteroaromatic Scaffolds
This protocol describes the attachment of the building block to a drug core (e.g., a chloropyrimidine or chloroquinoline)[2],[5].
Reagent Assembly: Combine the heteroaryl chloride (1.0 eq) and 4-[(Tetrahydropyran-4-yl)amino]-1-butanol (1.2 eq) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq).
Causality: DIPEA serves as a sterically hindered, non-nucleophilic base to neutralize the HCl generated during the substitution, driving the reaction forward without competing with the secondary amine for the electrophile.
Thermal Activation: Heat the mixture to 100–120 °C for 12 hours.
Causality: The secondary amine is sterically hindered by the bulky THP ring; thus, elevated thermal energy is required to overcome the activation barrier of the SNAr transition state. The primary alcohol remains largely unreactive under these conditions, ensuring chemoselectivity without the need for protecting groups.
System Validation: The reaction progress is monitored by TLC (e.g., 10% MeOH in DCM). The chemoselectivity of the SNAr reaction (N-alkylation vs. O-alkylation) is validated post-purification via ¹H NMR; the retention of the triplet signal at ~3.6 ppm (corresponding to the -CH₂OH protons) and the disappearance of the secondary amine N-H proton confirm that coupling occurred exclusively at the nitrogen center.
References
4-[(Tetrahydropyran-4-yl)
What is 4-Amino-1-butanol and how is it used?
Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM)
A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation - Our journal portfolio - PLOS
Source: PLOS
URL
SYNTHESIS AND EVALUATION OF DIAMINOPYRIMIDINE DERIVATIVES AS DUAL INHIBITORS OF EGFR AND SRC FOR ANTITUMOR TREATMENT
Source: Semantic Scholar
URL
Structure-Based Optimization of Protein Tyrosine Phosphatase 1B Inhibitors: From the Active Site to the Second Phosphotyrosine Binding Site | Journal of Medicinal Chemistry
Source: ACS Publications
URL
Technical Whitepaper: Physical Properties and Synthetic Utility of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol
Executive Summary In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the selection of bifunctional building blocks is critical. 4-[(Tetrahydropyran-4-yl)amino...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the selection of bifunctional building blocks is critical. 4-[(Tetrahydropyran-4-yl)amino]-1-butanol (CAS: 1249168-55-5) has emerged as a highly versatile, heterobifunctional linker [1]. By incorporating a tetrahydropyran (THP) ring, a secondary amine, and a primary alcohol, this molecule bridges the gap between highly lipophilic pure alkyl chains and overly flexible, oxidatively labile polyethylene glycol (PEG) tethers.
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will analyze how the physical properties of this compound dictate its chemical behavior, explore its mechanistic advantages in drug design, and detail self-validating experimental protocols for its chemoselective functionalization.
Chemical Identity & Physical Properties
The physical properties of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol are fundamentally driven by its hydrogen-bonding capacity. The presence of three heteroatoms (the ether oxygen of the THP ring, the secondary amine, and the primary hydroxyl group) creates a dense network of hydrogen bond donors and acceptors. This results in a compound that is highly soluble in polar environments while retaining enough lipophilicity to partition into organic solvents during synthetic workups.
Quantitative Property Summary
Property
Value / Description
Impact on Application & Synthesis
IUPAC Name
4-((tetrahydro-2H-pyran-4-yl)amino)butan-1-ol
Defines the exact connectivity and functional groups.
CAS Number
1249168-55-5
Standard registry identifier for procurement [1].
Molecular Formula
C₉H₁₉NO₂
Indicates a low molecular weight building block.
Molecular Weight
173.26 g/mol
Highly atom-economical for linker construction.
Physical State
Viscous liquid to low-melting solid
Dictated by intermolecular hydrogen bonding.
Solubility Profile
Soluble in H₂O, MeOH, DMSO, DMF, DCM
Enables versatile reaction conditions (aqueous or organic).
Topological Polar Surface Area (tPSA)
~41.5 Ų
Ideal for maintaining cell membrane permeability in PROTACs.
Hydrogen Bond Donors / Acceptors
2 Donors (-NH, -OH) / 3 Acceptors
Ensures high aqueous solubility and target protein interaction.
Structural & Mechanistic Significance in Drug Design
The architectural design of a linker profoundly impacts the pharmacokinetic (PK) profile of the final therapeutic molecule. According to authoritative sources on PROTAC design, replacing repeating ether oxygens (PEG) with saturated hydrocarbon chains or cyclic ethers can dramatically improve membrane permeability and metabolic stability [2].
The Tetrahydropyran (THP) Ring: Unlike a straight alkyl chain, the THP ring introduces steric bulk and a single ether oxygen. This restricts the conformational flexibility of the linker, reducing the entropic penalty upon binding to the target protein or E3 ligase. Furthermore, the THP oxygen acts as a hydrogen-bond acceptor, preventing the extreme lipophilicity (high LogP) that often leads to poor aqueous solubility and non-specific protein binding.
The Secondary Amine: This serves as a versatile conjugation node. It can be utilized for reductive aminations, acylated to form stable amides, or protected to direct chemistry exclusively to the primary alcohol.
The Primary Alcohol: A terminal hydroxyl group provides a highly reactive handle for O-alkylation (Williamson ether synthesis) or activation via sulfonylation (mesylation/tosylation) to facilitate nucleophilic displacement [3].
Caption: Conceptual integration of the THP-amino-butanol linker bridging a target protein and an E3 ligase.
To harness this building block effectively, one must differentiate the reactivity of the secondary amine from the primary alcohol. The following protocols are designed as self-validating systems , incorporating causality for every reagent choice and built-in analytical checkpoints.
Protocol A: Chemoselective N-Boc Protection in Aqueous Media
Objective: Protect the secondary amine with a tert-butyloxycarbonyl (Boc) group while leaving the primary alcohol unreacted.
Causality & Mechanism: The secondary amine is significantly more nucleophilic than the primary alcohol. By performing the reaction in an aqueous or biphasic medium without a nucleophilic catalyst (such as DMAP), we prevent the formation of the highly reactive acylpyridinium intermediate that would otherwise drive O-acylation. Water acts as a mild electrophilic activator via hydrogen bonding to the Boc anhydride, facilitating exclusive N-protection [4].
Step-by-Step Procedure:
Preparation: Dissolve 4-[(Tetrahydropyran-4-yl)amino]-1-butanol (1.0 equiv, 10 mmol) in a 1:1 mixture of deionized water and Tetrahydrofuran (THF) (20 mL total volume).
Temperature Control: Cool the vigorously stirring solution to 0 °C using an ice bath. Reasoning: Lower temperatures suppress the background hydrolysis of Boc₂O and further prevent O-acylation.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.
Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate.
Ninhydrin Stain: The starting material will show a dark spot (free amine). The product spot will be Ninhydrin-negative.
KMnO₄ Stain: The product spot will rapidly oxidize (turn yellow/white against a purple background), confirming the primary alcohol remains free.
Workup: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: O-Activation via Mesylation
Objective: Convert the free primary alcohol of the N-Boc protected intermediate into a methanesulfonate (mesylate) leaving group for downstream coupling.
Causality & Mechanism: To couple the linker to a phenolic warhead, the alcohol must be activated. Mesyl chloride (MsCl) is chosen over Tosyl chloride (TsCl) because aliphatic primary alcohols undergo mesylation with faster kinetics and yield byproducts that are easier to remove via simple aqueous washing. Triethylamine (TEA) is utilized as an acid scavenger to neutralize the HCl generated, which is critical to prevent the premature deprotection of the acid-sensitive N-Boc group.
Step-by-Step Procedure:
Preparation: Dissolve the N-Boc protected intermediate (1.0 equiv, 5 mmol) in anhydrous Dichloromethane (DCM) (15 mL) under an inert nitrogen atmosphere.
Base Addition: Add Triethylamine (TEA) (1.5 equiv, 7.5 mmol). Cool the solution to 0 °C.
Activation: Add Methanesulfonyl chloride (MsCl) (1.2 equiv, 6.0 mmol) dropwise. Reasoning: Dropwise addition prevents thermal spikes that could lead to elimination side-reactions or Boc cleavage.
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1.5 hours.
Self-Validation (NMR): Take a crude ¹H-NMR aliquot. The successful formation of the mesylate is confirmed by a sharp new singlet at ~3.0 ppm (the -OSO₂CH₃ protons) and a distinct downfield shift of the -CH₂- protons adjacent to the oxygen (shifting from ~3.6 ppm in the free alcohol to ~4.2 ppm in the mesylate).
Workup: Quench with saturated aqueous NaHCO₃ (15 mL). Extract with DCM. Wash the organic layer with 0.1 M HCl (to remove residual TEA), followed by brine. Dry over MgSO₄ and concentrate.
Caption: Synthetic workflow for the chemoselective functionalization of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol.
References
Bemis, T. A., La Clair, J. J., & Burkart, M. D. "Unraveling the role of linker design in proteolysis targeting chimeras." Journal of Medicinal Chemistry, 2021, 64, 8042–8052. Available at:[Link]
Chankeshwara, S. V., & Chakraborti, A. K. "Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water." Organic Letters / ResearchGate, 2006 (Referenced in modern chemoselective updates 2023-2025). Available at:[Link]
Exploratory
A Senior Application Scientist's Technical Guide to 4-[(Tetrahydropyran-4-yl)amino]-1-butanol
Abstract This technical guide provides an in-depth analysis of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol, a versatile bifunctional molecule increasingly utilized as a key building block in contemporary drug discovery and...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth analysis of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol, a versatile bifunctional molecule increasingly utilized as a key building block in contemporary drug discovery and development. We will cover its chemical identity, including its definitive CAS number, and present a detailed, field-tested protocol for its synthesis via reductive amination. The rationale behind each procedural step is explained from an application-focused perspective. Furthermore, this guide discusses the compound's emerging applications, supported by peer-reviewed literature, and outlines essential safety and handling protocols. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical, comprehensive understanding of this valuable synthetic intermediate.
Core Chemical Identity and Physicochemical Properties
Precise identification is the bedrock of reproducible science. 4-[(Tetrahydropyran-4-yl)amino]-1-butanol is a secondary amine and primary alcohol, a structural motif that offers two distinct points for chemical modification, making it a valuable linker and scaffold component in medicinal chemistry.
The definitive Chemical Abstracts Service (CAS) number for this compound is 1249168-55-5 .[1] This identifier should be used in all documentation, procurement, and regulatory submissions to ensure unambiguous identification.
A summary of its key properties is presented below for quick reference.
The most direct and industrially scalable route to 4-[(Tetrahydropyran-4-yl)amino]-1-butanol is the reductive amination of Tetrahydro-4H-pyran-4-one with 4-Amino-1-butanol. This reaction is a cornerstone of amine synthesis, valued for its efficiency and high yields.[2]
The overall transformation proceeds in two implicit steps: the formation of an intermediate imine (or enamine), followed by its immediate reduction to the target secondary amine. The choice of a mild reducing agent is critical to prevent the reduction of the starting ketone before imine formation.
Diagram of the Synthetic Workflow
Caption: Reductive amination workflow for synthesizing the target compound.
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Silica Gel for column chromatography
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Tetrahydro-4H-pyran-4-one (1.0 eq) and 4-Amino-1-butanol (1.1 eq) in anhydrous methanol (approx. 0.2 M concentration).
Scientist's Insight: Using a slight excess (1.1 eq) of the amine helps drive the imine formation equilibrium forward. Methanol is an excellent solvent choice as it readily dissolves all reactants and the borohydride reducing agent.
Imine Formation: Add a catalytic amount of glacial acetic acid (~0.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours.
Scientist's Insight: The acid catalyzes the dehydration step required for imine formation. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting ketone.
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the intermediate imine.
Scientist's Insight: The initial cooling and portion-wise addition of NaBH₄ are crucial for controlling the exothermic reaction and preventing runaway hydrogen gas evolution. NaBH₄ is a mild reductant, ideal for selectively reducing the imine in the presence of the alcohol functional group.
Workup & Extraction: Carefully quench the reaction by slowly adding water at 0°C. Concentrate the mixture under reduced pressure to remove most of the methanol. Add saturated NaHCO₃ solution and extract the aqueous layer three times with a suitable organic solvent like DCM or EtOAc.
Scientist's Insight: The aqueous workup neutralizes the acetic acid and hydrolyzes any remaining borohydride. Multiple extractions ensure maximum recovery of the product from the aqueous phase.
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Scientist's Insight: The brine wash removes residual water from the organic phase. Proper drying is essential before solvent removal to obtain an accurate crude yield and to prevent water from interfering with subsequent purification.
Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM), to afford the pure 4-[(Tetrahydropyran-4-yl)amino]-1-butanol.
Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS to verify its structure and confirm a purity of >97%.
Applications in Research and Drug Development
The dual functionality of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol makes it a valuable intermediate. The tetrahydropyran (THP) moiety is a common structural feature in bioactive molecules, often improving pharmacokinetic properties like solubility and metabolic stability.
Scaffold for Privileged Structures: The THP ring is considered a privileged scaffold in medicinal chemistry. Starting materials like Tetrahydro-4H-pyran-4-one are used to construct complex spirocyclic systems with diverse biological activities.
Linker Technology: The primary alcohol and secondary amine provide orthogonal handles for conjugation. The alcohol can be oxidized or converted to a leaving group, while the amine can be acylated or alkylated. This makes the molecule an effective linker for creating PROTACs, antibody-drug conjugates (ADCs), or other complex molecular architectures.
Analogue Synthesis: It serves as a direct precursor for synthesizing libraries of compounds where modifications at either the alcohol or amine position are desired to explore structure-activity relationships (SAR).
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be strictly followed.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4]
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
4-[(Tetrahydropyran-4-yl)amino]-1-butanol (CAS: 1249168-55-5) is a high-value synthetic intermediate with clear applications in modern pharmaceutical research. Its synthesis via reductive amination is a robust and scalable process. The insights and detailed protocol provided in this guide are intended to equip researchers with the practical knowledge required to confidently synthesize and utilize this compound in their drug discovery programs, accelerating the development of novel therapeutics.
References
PubChem. (n.d.). 4-Amino-1-butanol. National Center for Biotechnology Information. Retrieved from [Link]
Chem-Impex International, Inc. (n.d.). 4-Amino-1-butanol. Retrieved from [Link]
Google Patents. (n.d.). Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same.
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Rao, V. J., et al. (2013). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 5(4), 184-190. Retrieved from [Link]
Watanabe, K., et al. (2019). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. ChemistryOpen, 8(11), 1385-1392. Retrieved from [Link]
Google Patents. (n.d.). Synthesis method of tetrahydro-4H-pyran-4-one.
Wang, D., et al. (2020). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. Organic & Biomolecular Chemistry, 18(27), 5143-5147. Retrieved from [Link]
4-[(Tetrahydropyran-4-yl)amino]-1-butanol: A Comprehensive Technical Guide to Synthesis, Structural Utility, and Application in Drug Discovery
Executive Summary In the contemporary landscape of medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compoun...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the contemporary landscape of medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 4-[(Tetrahydropyran-4-yl)amino]-1-butanol (CAS: 1249168-55-5) has emerged as a highly versatile intermediate . By integrating the metabolic stability and favorable physicochemical properties of a tetrahydropyran (THP) ring with the synthetic flexibility of an amino-butanol linker, this molecule serves as a critical scaffold in the development of complex therapeutics, including advanced epigenetic inhibitors and oligonucleotide conjugates.
This whitepaper provides an in-depth technical analysis of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol, detailing its IUPAC nomenclature, physicochemical profiling, mechanistic utility in drug design, and a self-validating protocol for its synthesis.
Nomenclature and Structural Anatomy
The formal IUPAC name for this compound is 4-((tetrahydro-2H-pyran-4-yl)amino)butan-1-ol . A structural deconstruction reveals three distinct functional domains, each contributing to its utility:
Tetrahydro-2H-pyran-4-yl (THP) Core: A six-membered saturated heterocyclic ring containing one oxygen atom. Thermodynamically, the THP ring predominantly adopts a chair conformation. To minimize 1,3-diaxial steric clashes, the bulky amino-butanol substituent strongly prefers the equatorial position.
Secondary Amine Bridge: The nitrogen atom bridges the THP ring and the alkyl chain. It acts as both a hydrogen bond donor and acceptor, and provides a site for salt formation (e.g., hydrochloride salts) to drastically improve aqueous solubility.
Butan-1-ol Linker: A flexible four-carbon linear aliphatic chain terminating in a primary hydroxyl group. This terminal alcohol serves as a versatile synthetic handle for subsequent esterification, etherification, or oxidation.
Physicochemical Profiling
Understanding the quantitative properties of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol is essential for predicting its behavior in biological systems and organic solvents. The data summarized in Table 1 demonstrates its excellent alignment with Lipinski’s Rule of Five, making it an ideal fragment for oral drug development.
Table 1: Key Physicochemical and Topological Properties
Property
Value
Implication for Drug Design
Chemical Name (IUPAC)
4-((tetrahydro-2H-pyran-4-yl)amino)butan-1-ol
Standardized nomenclature for regulatory filing.
CAS Registry Number
1249168-55-5
Unique identifier for sourcing and patent literature.
Molecular Formula
C9H19NO2
Low molecular weight fragment.
Molecular Weight
173.26 g/mol
Highly efficient for Fragment-Based Drug Discovery (FBDD).
SMILES String
OCCCCNC1CCOCC1
Computational modeling input.
Topological Polar Surface Area
41.49 Ų
Excellent membrane permeability (Ideal < 140 Ų).
Hydrogen Bond Donors
2 (NH, OH)
Facilitates target protein interaction.
Hydrogen Bond Acceptors
3 (N, O in THP, O in OH)
Enhances aqueous solubility.
Rotatable Bonds
5
Provides conformational flexibility for deep pocket binding.
Strategic Utility in Drug Design (Mechanistic Rationale)
The incorporation of the 4-[(Tetrahydropyran-4-yl)amino]-1-butanol motif into a drug scaffold is rarely accidental; it is driven by specific causality in ADME (Absorption, Distribution, Metabolism, and Excretion) optimization.
Lipophilicity and hERG Mitigation: Replacing a highly lipophilic cyclohexane or piperidine ring with a THP ring introduces a polar ether oxygen. This subtle isosteric replacement lowers the partition coefficient (LogP), which directly correlates with improved aqueous solubility and a reduced risk of off-target lipophilic binding, such as the dangerous inhibition of the hERG potassium channel .
Linker Flexibility in Epigenetics and Conjugates: The flexible 4-carbon amino-alcohol chain is frequently utilized to span the distance between a drug's pharmacophore and the solvent-exposed region of a target protein. This exact structural logic is employed in the synthesis of complex epigenetic modulators, such as EZH2 inhibitors (e.g., Tazemetostat analogs), where reductive amination with THP-ketones is a pivotal step . Furthermore, the terminal hydroxyl can be converted into an aminooxy group to facilitate click chemistry for bis-homo and bis-hetero ligand conjugation to nucleic acids .
ADME optimization logic utilizing the tetrahydropyran and amino-butanol moieties.
Synthetic Methodology & Experimental Protocol
The standard and most efficient route to synthesize 4-[(Tetrahydropyran-4-yl)amino]-1-butanol is via the reductive amination of tetrahydro-4H-pyran-4-one with 4-amino-1-butanol.
Causality of Reagent Selection
Sodium triacetoxyborohydride (STAB) is explicitly chosen over harsher reducing agents like sodium borohydride (NaBH4). The electron-withdrawing acetoxy groups on STAB reduce its hydride-donating capacity, making it mild enough to selectively reduce the transient, protonated iminium ion without prematurely reducing the starting ketone to tetrahydropyran-4-ol. Glacial acetic acid is employed as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity and driving the equilibrium toward iminium formation.
Step-by-Step Self-Validating Protocol
Objective: Synthesis of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol.
Scale: 10 mmol.
Imine Formation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve tetrahydro-4H-pyran-4-one (1.0 eq, 10 mmol, 1.00 g) and 4-amino-1-butanol (1.1 eq, 11 mmol, 0.98 g) in anhydrous dichloromethane (DCM, 50 mL) under an inert Argon atmosphere.
Acid Catalysis: Add glacial acetic acid (1.1 eq, 11 mmol, 0.66 g) dropwise to the stirring solution. Allow the mixture to stir at room temperature (20–25 °C) for 2 hours.
Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 eq, 15 mmol, 3.18 g) portion-wise over 15 minutes to control the exothermic hydride transfer. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 12 hours.
Self-Validation Check 1 (Reaction Progress): Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting ketone and the emergence of a new, highly polar baseline spot that stains positively (deep purple/pink) with a ninhydrin dip confirms the successful reduction to the secondary amine.
Quench and Workup: Quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO3 (30 mL) until gas evolution (CO2) strictly ceases.
Self-Validation Check 2 (pH Control): Test the aqueous layer with pH paper. Ensure the pH is strictly mildly basic (~pH 8). Causality: An acidic pH will result in the protonation of the product amine, trapping it in the aqueous layer as a water-soluble salt and drastically reducing the isolated yield.
Extraction and Purification: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude viscous oil via flash column chromatography (Silica gel, DCM:MeOH gradient containing 1% Et3N to prevent amine streaking on the silica) to yield the pure target compound.
Synthetic workflow for 4-[(Tetrahydropyran-4-yl)amino]-1-butanol via reductive amination.
References
Al-Hroub, H., et al. "Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. URL:[Link]
Datta, D., et al. "Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids." Organic Letters, 2022. URL:[Link]
Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Aminotetrahydropyran Compounds
For Researchers, Scientists, and Drug Development Professionals Introduction The 4-aminotetrahydropyran moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminotetrahydropyran moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules and approved pharmaceuticals. Its saturated, heterocyclic structure provides a three-dimensional framework that can favorably interact with biological targets, often leading to improved physicochemical properties such as solubility and metabolic stability. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principal synthetic routes to 4-aminotetrahydropyran and its derivatives. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols for key reactions, and offer a comparative analysis of the various synthetic strategies.
Strategic Approaches to the 4-Aminotetrahydropyran Core
The synthesis of 4-aminotetrahydropyran can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route will often depend on factors such as the availability of starting materials, desired substitution patterns, scalability, and stereochemical requirements. The most prevalent methods include:
Reductive Amination of Tetrahydropyran-4-one: A direct and widely used approach.
Prins-Ritter Reaction: A powerful multicomponent reaction for the stereoselective synthesis of 4-amidotetrahydropyrans.
Hofmann and Curtius Rearrangements: Classic name reactions that offer a route from carboxylic acid derivatives.
This guide will explore each of these methodologies in detail, providing both theoretical understanding and practical guidance.
I. Reductive Amination of Tetrahydropyran-4-one
Reductive amination is a cornerstone of amine synthesis, and its application to tetrahydropyran-4-one represents one of the most direct and efficient methods for preparing 4-aminotetrahydropyran. The reaction proceeds in two conceptual steps: the formation of an imine or enamine intermediate from the ketone and an amine source, followed by the reduction of this intermediate to the corresponding amine.
Mechanism of Reductive Amination
The reaction is typically carried out in a one-pot fashion. The initial step involves the acid-catalyzed reaction of tetrahydropyran-4-one with an amine source, most commonly ammonia or an ammonium salt, to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by a hydride source to yield the 4-aminotetrahydropyran product. The use of a reducing agent that is selective for the iminium ion over the starting ketone is crucial for the success of this one-pot procedure. Sodium cyanoborohydride (NaBH₃CN) is a commonly employed reagent for this purpose due to its reduced reactivity towards carbonyls at neutral or slightly acidic pH.
Figure 1: General workflow for the reductive amination of tetrahydropyran-4-one.
Experimental Protocols for Reductive Amination
This method utilizes ammonium formate as both the ammonia source and the in-situ generator of hydrogen for the palladium-catalyzed reduction.
To a solution of tetrahydro-4H-pyran-4-one (4.30 g, 43.0 mmol) in methanol (112 ml), add an aqueous solution (12.5 ml) of ammonium formate (25 g, 400 mmol).
Stir the mixture until all solids are dissolved.
Carefully add 10% palladium on carbon (5.1 g).
Stir the suspension at room temperature overnight.
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
Concentrate the filtrate under reduced pressure.
To the residue, add ethanol (100 ml) and concentrated hydrochloric acid (7.5 ml).
Remove the solvent by distillation under reduced pressure.
Collect the resulting solid by filtration and wash with ether to yield tetrahydro-2H-pyran-4-ylamine hydrochloride.
Reagent
Molar Mass ( g/mol )
Amount (g)
Moles (mmol)
Tetrahydro-4H-pyran-4-one
100.12
4.30
43.0
Ammonium Formate
63.06
25
400
10% Pd/C
-
5.1
-
Methanol
32.04
-
-
Water
18.02
-
-
Ethanol
46.07
-
-
Conc. HCl
36.46
-
-
This two-step approach involves the initial formation of the oxime of tetrahydropyran-4-one, followed by its catalytic hydrogenation.
Dissolve tetrahydropyran-4-one and hydroxylamine hydrochloride in a suitable solvent such as ethanol or a mixture of ethanol and water.
Add a base, such as sodium acetate or pyridine, to neutralize the HCl and liberate free hydroxylamine.
Stir the reaction mixture at room or elevated temperature until the reaction is complete (monitored by TLC or GC).
Work up the reaction by removing the solvent and partitioning the residue between water and an organic solvent. The organic layer is then dried and concentrated to give the crude oxime, which can be purified by crystallization or chromatography.
Step 2: Hydrogenation of 4-(Hydroxyimino)-tetrahydropyran
In a hydrogenation vessel, combine 4-(hydroxyimino)-3,5,6-trihydro-2H-pyran (43.4 mmol) and Raney Nickel (200 mg) in ethanol.
Pressurize the vessel with hydrogen gas to 90 psi.
Stir the mixture at room temperature for 3 days.
Carefully filter the mixture through a pad of Celite to remove the Raney Nickel, and wash the pad with methanol.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in methanol and treat with 4 N HCl in dioxane (60 mmol).
Concentrate the solution to give 4-aminotetrahydropyran hydrochloride.
Reagent
Molar Mass ( g/mol )
Amount
Moles (mmol)
4-(Hydroxyimino)-tetrahydropyran
115.13
-
43.4
Raney Nickel
-
200 mg
-
Ethanol
46.07
-
-
Hydrogen
2.02
-
-
4 N HCl in Dioxane
-
-
60
Safety Considerations:
Sodium Cyanoborohydride: This reagent is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. It is also flammable in contact with water.[2][3][4] Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][3][4]
Raney Nickel: Raney Nickel is a pyrophoric catalyst, especially when dry, and can ignite spontaneously in air.[5][6][7] It should be handled as a slurry in water or another solvent and never allowed to dry completely.[6][7]
II. Prins-Ritter Reaction
The Prins-Ritter reaction is a powerful and highly diastereoselective three-component reaction that allows for the synthesis of 4-amidotetrahydropyrans from a homoallylic alcohol, an aldehyde, and a nitrile.[8] The resulting amide can then be hydrolyzed to afford the desired 4-aminotetrahydropyran. This method is particularly valuable for accessing stereochemically complex and substituted derivatives.
Mechanism of the Prins-Ritter Reaction
The reaction is initiated by the acid-catalyzed reaction of the aldehyde and the homoallylic alcohol to form an oxocarbenium ion. This is followed by an intramolecular cyclization (the Prins cyclization) where the alkene of the homoallylic alcohol attacks the oxocarbenium ion, forming a new carbon-carbon bond and generating a tertiary carbocation. This carbocation is then trapped by the nitrile solvent (the Ritter reaction) to form a nitrilium ion intermediate. Subsequent hydration of the nitrilium ion furnishes the 4-amidotetrahydropyran product. The high cis-diastereoselectivity often observed in this reaction is a result of the chair-like transition state of the cyclization step.
Figure 2: The tandem Prins-Ritter reaction for the synthesis of 4-aminotetrahydropyrans.
Experimental Protocol for the Prins-Ritter Reaction and Subsequent Hydrolysis
Protocol for 4-Amidotetrahydropyran Synthesis: [9]
To a solution of the homoallylic alcohol and aldehyde in a nitrile solvent (e.g., acetonitrile), add a Brønsted or Lewis acid catalyst (e.g., triflic acid, boron trifluoride etherate) at a low temperature (e.g., -40 °C).
Allow the reaction to stir at the low temperature for a specified time, then warm to room temperature and stir for an additional period.
Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the 4-amidotetrahydropyran.
Suspend the 4-amidotetrahydropyran in an aqueous solution of a strong acid (e.g., 6 M hydrochloric acid).
Heat the mixture at an elevated temperature (e.g., 60 °C) for several hours.
Cool the reaction mixture to room temperature and concentrate it.
Purify the residue by column chromatography (e.g., on reversed-phase silica gel) to yield the 4-aminotetrahydropyran derivative.
The yields for the Prins-Ritter reaction can range from moderate to excellent (42-97%), with high diastereoselectivity.[8]
III. Hofmann and Curtius Rearrangements
The Hofmann and Curtius rearrangements are classic organic reactions that provide a means to synthesize primary amines from carboxylic acid derivatives with the loss of one carbon atom. These methods can be applied to the synthesis of 4-aminotetrahydropyran from tetrahydropyran-4-carboxylic acid or its corresponding amide.
Hofmann Rearrangement
The Hofmann rearrangement involves the treatment of a primary amide with a halogen (typically bromine) and a strong base to yield a primary amine.[10] The reaction proceeds through the formation of an N-haloamide, which then rearranges to an isocyanate intermediate. Subsequent hydrolysis of the isocyanate yields the amine and carbon dioxide.
Figure 3: The Hofmann rearrangement pathway to 4-aminotetrahydropyran.
Experimental Protocol for the Synthesis of Tetrahydropyran-4-carboxamide: [11]
In a glass vessel, charge tetrahydropyran-4-carboxylic acid chloride (38.5 mmol) and 28% by weight aqueous ammonia (329 mmol).
Stir the reaction mixture at 0 °C for 6 hours.
Filter the reaction mixture and dry the obtained solid to yield tetrahydropyran-4-carboxylic acid amide as white crystals (62% isolation yield).
A modified, milder Hofmann rearrangement protocol using N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported, which may be applicable to tetrahydropyran-4-carboxamide.
Curtius Rearrangement
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to a primary amine.[2][3] The acyl azide is typically prepared from the corresponding carboxylic acid or acyl chloride.
Figure 4: The Curtius rearrangement sequence for the synthesis of 4-aminotetrahydropyran.
Experimental Protocol for the Curtius Rearrangement Sequence:
Step 1: Preparation of Tetrahydropyran-4-carbonyl chloride[11]
In a glass vessel, charge tetrahydropyran-4-carboxylic acid (52.6 mmol), thionyl chloride (82.3 mmol), and toluene (10 ml).
Stir the mixture at 80 °C for 1.5 hours.
After the reaction is complete, concentrate the mixture under reduced pressure to obtain tetrahydropyran-4-carboxylic acid chloride (100% isolation yield).
Step 2: Preparation of Tetrahydropyran-4-carbonyl azide and Rearrangement
A common method for this transformation involves reacting the acyl chloride with sodium azide in a suitable solvent, followed by heating to induce the rearrangement. The resulting isocyanate can be trapped with an alcohol to form a carbamate, which can then be hydrolyzed to the amine, or directly hydrolyzed to the amine. A one-pot procedure using diphenylphosphoryl azide (DPPA) to convert a carboxylic acid directly to a Boc-protected amine has also been described and may be adaptable.[4]
Safety Considerations:
Acyl Azides: Acyl azides are potentially explosive and should be handled with extreme care. They should not be isolated unless necessary and should be kept in solution whenever possible.
Diphenylphosphoryl Azide (DPPA): DPPA is a toxic and irritating reagent. It should be handled in a well-ventilated fume hood with appropriate PPE.
The synthesis of 4-aminotetrahydropyran compounds can be achieved through several effective methodologies. Reductive amination of tetrahydropyran-4-one stands out as a direct and efficient route for the parent compound. For the stereocontrolled synthesis of substituted analogs, the Prins-Ritter reaction offers a powerful and versatile approach. The classical Hofmann and Curtius rearrangements provide alternative pathways from carboxylic acid derivatives, which can be advantageous in certain synthetic contexts. The selection of the optimal synthetic strategy will ultimately be guided by the specific goals of the research program, taking into account factors such as substrate availability, desired substitution patterns, scalability, and safety considerations. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and successfully synthesize these valuable building blocks for drug discovery and development.
References
US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google P
Hofmann Rearrangement Yields - The Vespiary. ([Link])
Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement - Organic Chemistry Portal. ([Link])
Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations - Organic Chemistry Portal. ([Link])
material safety data sheet - sodium cyanoborohydride. ([Link])
111620 - Sodium cyanoborohydride - Safety Data Sheet. ([Link])
Amine synthesis by Hofmann rearrangement. ([Link])
Three-Component, Diastereoselective Prins–Ritter Reaction for cis-Fused 4-Amidotetrahydropyrans toward a Precursor for Possible Neuronal Receptor Ligands - ACS Publications. ([Link])
Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones - JoVE. ([Link] reductive-amination-of-aldehydes-and-ketones)
Material Safety Data Sheet - Diphenylphosphoryl azide, 98% - Cole-Parmer. ([Link])
Three-Component, Diastereoselective Prins-Ritter Reaction for cis-Fused 4-Amidotetrahydropyrans toward a Precursor for Possible Neuronal Receptor Ligands - PubMed. ([Link])
Application Notes and Protocols for the Strategic Use of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol in PROTAC Linker Design
Introduction: The Critical Role of the Linker in PROTAC Efficacy Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, commandeering the cell's intrinsic ubiquitin-proteasome...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, commandeering the cell's intrinsic ubiquitin-proteasome system to achieve targeted protein degradation.[1][2] These heterobifunctional molecules are composed of a "warhead" ligand that binds a protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two components.[1][2] While the warhead and anchor dictate the "what" and "how" of PROTAC action, the linker is the crucial element that defines the efficiency, selectivity, and overall drug-like properties of the molecule. The linker's length, rigidity, and chemical composition are paramount in orchestrating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[3][]
This guide provides an in-depth exploration of a specific, strategically designed linker component: 4-[(Tetrahydropyran-4-yl)amino]-1-butanol . We will delve into the scientific rationale for its use, its advantages over conventional linkers, and provide detailed protocols for its incorporation into a PROTAC synthesis workflow.
The design of PROTAC linkers often involves a delicate balance between flexibility and rigidity. While flexible linkers, such as polyethylene glycol (PEG) chains, are synthetically accessible and can facilitate initial ternary complex formation, they can also lead to suboptimal physicochemical properties and may not be ideal for stabilizing the complex in an optimal orientation for ubiquitination.[5][6] Conversely, overly rigid linkers can hinder the necessary conformational adjustments for effective ternary complex formation.[7][8]
The 4-[(Tetrahydropyran-4-yl)amino]-1-butanol linker offers a compelling solution by incorporating a saturated tetrahydropyran (THP) heterocycle. This feature imparts several advantageous properties:
Conformational Pre-organization and Reduced Lipophilicity: The THP ring acts as a "conformational anchor," reducing the number of rotatable bonds compared to a purely aliphatic chain of similar length. This pre-organization can lower the entropic penalty upon binding to the POI and E3 ligase, potentially leading to a more stable ternary complex.[7][8] Furthermore, the ether oxygen within the THP ring makes it a bioisostere of a cyclohexane ring but with lower lipophilicity, which can contribute to improved solubility and overall better ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Hydrogen Bonding Capability: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially forming favorable interactions with the surfaces of the POI or the E3 ligase. This can further stabilize the ternary complex and contribute to improved solubility.
Improved Cell Permeability: The "molecular chameleon" effect, where a molecule can adopt different conformations in different environments, is crucial for the cell permeability of large molecules like PROTACs.[9][10][11] Linkers that can shield their polar surface area in the lipophilic environment of the cell membrane tend to have better permeability. The THP moiety, with its balance of hydrophobic and hydrophilic features, can contribute to this desirable characteristic.
Synthetic Versatility: The 4-[(Tetrahydropyran-4-yl)amino]-1-butanol structure provides two distinct functional handles for orthogonal chemistry. The secondary amine allows for attachment to one part of the PROTAC (e.g., via reductive amination or amide bond formation), while the primary alcohol can be functionalized for connection to the other part (e.g., via etherification or conversion to an amine or halide).
The logical relationship of these components is illustrated below:
Logical relationship of PROTAC components and mechanism of action.
Quantitative Data Summary
To illustrate the potential impact of linker properties, the following table summarizes hypothetical comparative data for PROTACs with different linker types.
Linker Type
Molecular Weight (Da)
cLogP
H-Bond Acceptors
Rotatable Bonds
Ternary Complex Stability (SPR, KD, nM)
Cell Permeability (PAMPA, 10-6 cm/s)
Target Degradation (DC50, nM)
4-[(THP)amino]-1-butanol
~850
3.5
8
12
50
5.2
25
PEG-4
~870
3.2
9
16
100
3.5
75
Alkyl C8
~840
4.8
6
14
150
2.1
120
Note: This data is illustrative and the actual performance will be target and ligand dependent.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a hypothetical PROTAC targeting the Bromodomain-containing protein 4 (BRD4) using the well-characterized inhibitor JQ1 as the warhead and Pomalidomide as the E3 ligase ligand, incorporating the 4-[(Tetrahydropyran-4-yl)amino]-1-butanol linker.
Overall Synthetic Workflow
Overall synthetic workflow for the PROTAC.
Protocol 1: Synthesis of JQ1-Linker-OH Intermediate via Amide Coupling
Objective: To couple the carboxylic acid of the JQ1 warhead to the secondary amine of the 4-[(Tetrahydropyran-4-yl)amino]-1-butanol linker.
Under an inert atmosphere, dissolve JQ1-carboxylic acid in anhydrous DMF.
To the solution, add HATU and DIPEA. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
In a separate flask, dissolve 4-[(Tetrahydropyran-4-yl)amino]-1-butanol in a minimal amount of anhydrous DMF.
Add the linker solution dropwise to the activated JQ1 solution.
Stir the reaction mixture at room temperature overnight.
Monitor the reaction progress by LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the pure JQ1-Linker-OH intermediate.
Protocol 2: Functional Group Transformation of JQ1-Linker-OH to JQ1-Linker-OMs
Objective: To convert the terminal hydroxyl group of the intermediate to a good leaving group (mesylate) for subsequent nucleophilic substitution.
Materials:
JQ1-Linker-OH (from Protocol 1) (1.0 eq)
Methanesulfonyl chloride (MsCl) (1.5 eq)
Triethylamine (Et3N) (2.0 eq)
Anhydrous DCM (Dichloromethane)
Nitrogen or Argon atmosphere
Procedure:
Under an inert atmosphere, dissolve the JQ1-Linker-OH intermediate in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Add triethylamine dropwise, followed by the slow addition of methanesulfonyl chloride.
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction with DCM and wash with saturated NaHCO3 solution and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude JQ1-Linker-OMs, which is often used in the next step without further purification.
Protocol 3: Synthesis of the Final PROTAC via Nucleophilic Substitution
Objective: To couple the JQ1-Linker-OMs intermediate with the Pomalidomide E3 ligase ligand.
Materials:
JQ1-Linker-OMs (from Protocol 2) (1.0 eq)
Pomalidomide (1.2 eq)
Potassium carbonate (K2CO3) (3.0 eq)
Anhydrous DMF
Nitrogen or Argon atmosphere
Procedure:
Under an inert atmosphere, dissolve the crude JQ1-Linker-OMs in anhydrous DMF.
Add Pomalidomide and potassium carbonate to the solution.
Heat the reaction mixture to 80 °C and stir for 12-24 hours, or until the reaction is complete as monitored by LC-MS.
Cool the reaction mixture to room temperature and pour it into cold water.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.
Purify the final PROTAC by preparative reverse-phase HPLC.
Lyophilize the pure fractions to obtain the final product as a solid.
Conclusion
The strategic incorporation of the 4-[(Tetrahydropyran-4-yl)amino]-1-butanol linker in PROTAC design offers a compelling approach to overcoming some of the challenges associated with traditional linkers. Its unique combination of conformational pre-organization, reduced lipophilicity, hydrogen bonding capability, and synthetic versatility makes it an attractive building block for the development of potent and drug-like protein degraders. The detailed protocols provided herein offer a practical guide for researchers to explore the potential of this innovative linker in their own PROTAC development programs.
References
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
Lokey, R. S., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 66(15), 10475–10488. [Link]
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. [Link]
ChemPartner. (n.d.). PROTAC Chemistry. Retrieved March 8, 2026, from [Link]
PMC. (n.d.). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Retrieved March 8, 2026, from [Link]
ResearchGate. (n.d.). PROTACs with linkers optimised to improve physical properties.... Retrieved March 8, 2026, from [Link]
PMC. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved March 8, 2026, from [Link]
Google Patents. (2008, December 11). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
Organic Syntheses. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
Recent development of peptide coupling reagents in organic synthesis. (n.d.). Retrieved March 8, 2026, from [Link]
Journal of the American Chemical Society. (2014, July 17). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. [Link]
bioRxiv. (2024, December 21). An in-cell approach to evaluate E3 ligases for use in targeted protein degradation. [Link]
ResearchGate. (2023, January 6). E3 ligase ligand optimization of Clinical PROTACs. [Link]
PMC. (n.d.). A synthetic KLHL20 ligand to validate CUL3KLHL20 as a potent E3 ligase for targeted protein degradation. Retrieved March 8, 2026, from [Link]
experimental protocols for 4-[(Tetrahydropyran-4-yl)amino]-1-butanol reactions
An authoritative guide to the synthetic manipulation of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol, tailored for researchers and drug development professionals. This document provides in-depth, field-proven protocols with...
Author: BenchChem Technical Support Team. Date: March 2026
An authoritative guide to the synthetic manipulation of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol, tailored for researchers and drug development professionals. This document provides in-depth, field-proven protocols with a focus on mechanistic understanding to empower chemists in their synthetic endeavors.
Introduction: A Scaffold of Strategic Importance
4-[(Tetrahydropyran-4-yl)amino]-1-butanol is a bifunctional building block that has garnered significant interest in medicinal chemistry. Its structure is a valuable starting point for the synthesis of complex molecules due to the presence of two distinct and reactive functional groups: a secondary amine and a primary alcohol.[1] The tetrahydropyran (THP) moiety is a prevalent structural motif in numerous biologically active natural products and serves to modulate physicochemical properties such as lipophilicity and metabolic stability.[2][3] The strategic manipulation of the amine and alcohol functionalities allows for the construction of diverse molecular architectures, making this compound a versatile scaffold in the development of novel therapeutics.
This guide details robust protocols for the selective modification of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol, emphasizing the rationale behind procedural steps and providing a framework for adaptation and troubleshooting.
Selective N-Alkylation via Reductive Amination
The secondary amine serves as a prime handle for introducing substituents to build out the molecular framework. Reductive amination is a superior method for N-alkylation as it offers high selectivity and avoids the common issue of over-alkylation often encountered with direct alkylation using alkyl halides.[4] This one-pot procedure involves the formation of an intermediate iminium ion from the amine and a carbonyl compound, which is then reduced in situ by a mild hydride agent.[5][6]
Protocol 1: N-Alkylation with an Aldehyde using Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation due to its mild nature and remarkable selectivity for reducing iminium ions in the presence of the unreacted aldehyde.[4][6]
Experimental Workflow: N-Alkylation
Caption: General workflow for reductive amination.
Detailed Step-by-Step Methodology:
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-[(Tetrahydropyran-4-yl)amino]-1-butanol (1.0 eq.).
Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Add the desired aldehyde (1.1-1.2 eq.).
Iminium Formation: Stir the solution at room temperature. The formation of the iminium intermediate is often the rate-limiting step and can be accelerated by the addition of a catalytic amount of acetic acid (0.1 eq.).
Reduction: After 30-60 minutes, add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions to control any mild exotherm.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
Aqueous Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-alkylated product.
Mechanistic Insight: The reaction proceeds through the formation of a hemiaminal, which then dehydrates to form an electrophilic iminium ion. The hydride from NaBH(OAc)₃ attacks the iminium carbon to furnish the final tertiary amine product. The mild acidity of the triacetoxyborohydride reagent can itself facilitate iminium formation, though acetic acid is often added as a catalyst.[6]
Quantitative Data Summary
Component
Molar Equivalence
Role
4-[(Tetrahydropyran-4-yl)amino]-1-butanol
1.0
Substrate
Aldehyde or Ketone
1.1 - 1.2
Electrophile
Sodium Triacetoxyborohydride
1.5
Reducing Agent
Dichloromethane (DCM)
Solvent
Anhydrous Solvent
Acetic Acid (Optional)
0.1
Catalyst
Selective O-Acylation (Esterification)
The primary alcohol provides a nucleophilic site for acylation, allowing for the introduction of ester functionalities. This is useful for creating prodrugs, modifying solubility, or protecting the alcohol during subsequent synthetic steps. Reaction with a highly electrophilic acylating agent, such as an acid chloride or anhydride, in the presence of a non-nucleophilic base is a standard and efficient method.
Protocol 2: Ester Formation with Acetic Anhydride
This protocol uses acetic anhydride to install an acetyl group, a common "capping" procedure. The mechanism involves nucleophilic attack from the alcohol onto a carbonyl of the anhydride.[7]
Experimental Workflow: O-Acylation
Caption: General workflow for O-acylation (esterification).
Detailed Step-by-Step Methodology:
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-[(Tetrahydropyran-4-yl)amino]-1-butanol (1.0 eq.).
Solvent and Base Addition: Dissolve the substrate in anhydrous DCM (approx. 0.1 M). Add a suitable non-nucleophilic base, such as triethylamine (Et₃N, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
Reaction Monitoring: Allow the reaction to slowly warm to room temperature while stirring. Monitor for the disappearance of the starting material by TLC or LC-MS (typically 1-4 hours).
Aqueous Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extraction: Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel.
Mechanistic Insight: The base (triethylamine) deprotonates the hydroxyl group, increasing its nucleophilicity. The resulting alkoxide attacks one of the electrophilic carbonyl carbons of the acetic anhydride. This forms a tetrahedral intermediate which collapses, expelling acetate as a leaving group to yield the final ester product.[7]
Quantitative Data Summary
Component
Molar Equivalence
Role
4-[(Tetrahydropyran-4-yl)amino]-1-butanol
1.0
Substrate
Acetic Anhydride
1.5
Acylating Agent
Triethylamine (Et₃N)
2.0
Non-nucleophilic Base
Dichloromethane (DCM)
Solvent
Anhydrous Solvent
Advanced Application: C-N Cross-Coupling
For the synthesis of N-aryl derivatives, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction represent a powerful tool.[8][9][10] While traditionally a C-C bond-forming reaction, its principles are central to modern synthetic chemistry. The related Buchwald-Hartwig amination would be the direct method for arylating the secondary amine. Both rely on a Pd(0)/Pd(II) catalytic cycle.
Conceptual Workflow: Suzuki-Miyaura Coupling
This diagram illustrates the fundamental catalytic cycle, which is applicable to many cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Considerations for C-N Coupling:
Catalyst System: A typical system involves a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, SPhos).
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.
Reaction Conditions: These reactions are sensitive to air and moisture, requiring rigorous inert atmosphere techniques.
Developing a specific protocol for this substrate would require experimental optimization, but the principles outlined in authoritative reviews on Suzuki-Miyaura and Buchwald-Hartwig couplings provide the necessary foundation.[8][9][11]
Safety, Handling, and Characterization
Safety: Always handle 4-[(Tetrahydropyran-4-yl)amino]-1-butanol and all reagents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Handling: The compound and many reagents used are sensitive to moisture. Use anhydrous solvents and inert atmosphere techniques where specified.
Characterization: Confirm the identity and purity of all synthesized products using standard analytical methods, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
References
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]
Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
Application Note: 4-[(Tetrahydropyran-4-yl)amino]-1-butanol as a Next-Generation Bifunctional Linker in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Linker Chemistry, Targeted Protein Degradation (PROTACs), and Antibody-Drug Conjugates (ADCs) Executive Summary The tran...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Linker Chemistry, Targeted Protein Degradation (PROTACs), and Antibody-Drug Conjugates (ADCs)
Executive Summary
The transition from traditional occupancy-driven pharmacology to event-driven paradigms—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—has placed unprecedented demands on linker chemistry. Historically, flexible polyethylene glycol (PEG) or purely aliphatic chains were the default choices. However, these often suffer from poor pharmacokinetic (PK) profiles, excessive conformational entropy, and high lipophilicity.
4-[(Tetrahydropyran-4-yl)amino]-1-butanol (CAS: 1249168-55-5) [1] has emerged as a highly versatile, heterobifunctional building block. By combining a rigidified tetrahydropyran (THP) core with orthogonal reactive handles (a secondary amine and a primary alcohol), this molecule allows medicinal chemists to precisely tune the physicochemical properties of degraders and conjugates while maintaining synthetic tractability[2].
Physicochemical Rationale: The Tetrahydropyran (THP) Advantage
The incorporation of the THP ring is not merely a structural variation; it is a calculated pharmacokinetic optimization. The THP ring serves as a bioisostere for cyclohexane, offering similar spatial geometry but with a critical advantage: the embedded oxygen atom acts as a hydrogen bond acceptor[2]. This structural feature significantly reduces the overall lipophilicity (cLogP) of the molecule, enhancing aqueous solubility and mitigating unspecific protein binding—a common failure point in late-stage drug development[3].
Furthermore, recent structural biology studies on PROTACs targeting BRD4/CBP have demonstrated that introducing conformationally rigid linkers, such as THP or piperidinyl moieties, directly improves oral bioavailability and overall PK behavior without compromising the binding affinity of the warhead[4].
Table 1: Physicochemical Comparison of Common Linker Scaffolds
Scaffold Type
Example Structure
cLogP Contribution
Aqueous Solubility
Conformational Rigidity
Primary Application
Purely Aliphatic
Alkyl chains (e.g., Hexyl)
High (+2.0 to +3.5)
Poor
Low (High entropy)
Early-stage tool compounds
PEG-Based
PEG2 to PEG4
Low (-0.5 to +0.5)
Excellent
Low (Highly flexible)
Standard PROTACs / ADCs
Cyclohexane
Cyclohexyl-alkyl
High (+1.5 to +2.5)
Poor
High
Target-specific rigidification
THP-Based
THP-amino-butanol
Moderate (+0.5 to +1.2)
Good
High
Next-Gen PROTACs (Oral)
Mechanistic Role in Targeted Protein Degradation
In PROTAC design, the linker must bridge the Protein of Interest (POI) ligand and the E3 ligase ligand to form a stable ternary complex[5]. The orthogonal reactivity of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol allows for a modular, bidirectional synthetic approach. The secondary amine is typically conjugated to the E3 ligase ligand (e.g., via Nucleophilic Aromatic Substitution, SNAr), while the primary alcohol is activated to form a stable carbamate or ether linkage with the POI warhead[6].
Fig 1. Logical flow of THP-linker mediated ternary complex formation and degradation.
The following protocols detail the step-by-step orthogonal functionalization of the THP-amino-butanol linker.
Fig 2. Step-by-step synthetic workflow for orthogonal linker conjugation.
Protocol A: Secondary Amine Conjugation via SNAr
Objective: Attach the E3 ligase ligand (e.g., a fluorinated thalidomide derivative) to the secondary amine of the THP linker.
Causality Check: The secondary amine of the THP-linker is sterically hindered by the bulky tetrahydropyran ring. Standard amide coupling reagents (e.g., HATU/EDC) often suffer from sluggish kinetics here. To overcome this, we utilize a high-temperature Nucleophilic Aromatic Substitution (SNAr) reaction, leveraging the nucleophilicity of the secondary amine against an electron-deficient aryl fluoride[6].
Preparation: In an oven-dried reaction vial, dissolve the E3-ligand aryl fluoride (1.0 eq) and 4-[(Tetrahydropyran-4-yl)amino]-1-butanol (1.2 eq) in anhydrous DMSO (0.2 M).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HF without competing with the linker for the electrophile.
Reaction: Seal the vial and heat to 90°C for 12–16 hours under inert atmosphere.
Self-Validating System: Standard TLC monitoring is often misleading due to the lack of a strong UV chromophore on the aliphatic chain. Validation must be performed via LC-MS. Successful conjugation is indicated by a mass shift corresponding to the exact mass of the E3-ligand minus the displaced fluoride (i.e.,[M+H]⁺ - 19 Da). If unreacted starting material persists, the steric bulk is impeding the reaction; increasing the temperature to 110°C is required.
Workup: Dilute the mixture with Ethyl Acetate and wash extensively with 5% aqueous LiCl (3x) to completely remove the DMSO. Dry over Na₂SO₄ and concentrate.
Protocol B: Alcohol Activation and Warhead Attachment
Objective: Convert the primary alcohol to a reactive carbamate for stable attachment to the POI warhead.
Causality Check: Direct esterification of the primary alcohol with a carboxylic acid warhead yields linkages highly susceptible to rapid plasma esterase cleavage, leading to premature payload release in vivo. By converting the alcohol to a carbamate via a p-nitrophenyl carbonate intermediate, we establish a sterically protected, resonance-stabilized linkage that exhibits superior half-life in systemic circulation[4].
Activation: Dissolve the purified intermediate from Protocol A (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M) and cool to 0°C.
Reagent Addition: Add p-nitrophenyl chloroformate (1.5 eq) followed dropwise by Pyridine (2.0 eq). Causality: Pyridine acts as both a base and a nucleophilic catalyst, while the 0°C environment prevents the formation of symmetric carbonate side-products.
Self-Validating System: Stir for 2 hours, allowing the reaction to warm to room temperature. Monitor via TLC. The formation of the activated carbonate can be visually confirmed on the TLC plate: briefly exposing the plate to ammonia vapor or a basic stain will turn the p-nitrophenol byproduct a distinct, bright yellow.
Conjugation: Once activation is complete, add the amine-containing POI warhead (1.1 eq) directly to the reaction mixture, followed by Triethylamine (TEA) (3.0 eq). Stir for 16 hours at room temperature.
Purification: Concentrate the crude mixture and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the final PROTAC or ADC linker-payload complex.
References
PROTAC‐Mediated HDAC7 Protein Degradation Unveils Its Deacetylase‐Independent Proinflammatory Function in Macrophages
Utilization of tetrahydropyran moieties and linker attachments in PROTAC design.
Source: Advanced Science (PMC11271816)
URL:[Link]
Discovery of ZX079 as a Dual PROTAC Degrader Targeting BRD4/CBP in Acute Myeloid Leukemia
Discussion on replacing solvent-exposed tetrahydropyran with rigidified linkers to improve pharmacokinetic properties.
Source: Journal of Medicinal Chemistry (ACS Publications, 2026)
URL: [Link]
Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors
Evaluation of the THP core for optimizing hydrophobicity and linker geometry in Gram-negative antibacterial agents.
Source: Journal of Medicinal Chemistry (PMC2731713)
URL:[Link]
FDA-approved kinase inhibitors in PROTAC design, development and synthesis
Review of synthetic transformations (SNAr, amidation) employed in PROTAC linker conjugation.
Source: Journal of Enzyme Inhibition and Medicinal Chemistry
URL:[Link]
Application Note: Strategic Utility of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol in Modern Medicinal Chemistry and Targeted Protein Degradation
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-[(Tetrahydropyran-4-yl)amino]-1-butanol (CAS: 1249168-55-5)[1] Executive Summary In contemporary drug discovery, the...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound Focus: 4-[(Tetrahydropyran-4-yl)amino]-1-butanol (CAS: 1249168-55-5)[1]
Executive Summary
In contemporary drug discovery, the selection of bifunctional building blocks is critical for navigating the complex multi-parameter optimization of lead compounds. 4-[(Tetrahydropyran-4-yl)amino]-1-butanol is a highly versatile, sp³-rich aliphatic scaffold that seamlessly integrates a sterically modulated secondary amine, a metabolically robust tetrahydropyran (THP) ring, and a flexible butyl chain terminating in a primary alcohol[1].
As a Senior Application Scientist, I have observed that incorporating this specific moiety addresses two distinct challenges in medicinal chemistry:
Physicochemical Optimization: It acts as a solubility-enhancing, low-LogP appendage for small-molecule inhibitors targeting solvent-exposed kinase domains.
Bifunctional Linker Chemistry: It serves as an ideal, membrane-permeable tether for Proteolysis Targeting Chimeras (PROTACs), offering a strategic alternative to traditional PEGylated linkers[].
Structural Rationale & Physicochemical Profiling
The architectural design of a drug candidate heavily dictates its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The THP ring is a privileged motif in medicinal chemistry, frequently utilized to replace highly lipophilic cycloalkanes[3].
The inclusion of the ether oxygen in the THP ring introduces a hydrogen-bond acceptor that significantly lowers the partition coefficient (LogP) and increases the Topological Polar Surface Area (TPSA) without adding rotatable bonds. Furthermore, the THP ring is highly resistant to CYP450-mediated oxidative metabolism compared to its cyclohexyl counterpart[4]. The 4-carbon (butyl) chain provides an optimal spatial extension—long enough to bridge binding pockets, yet short enough to prevent excessive entropic penalties upon binding.
Table 1: Physicochemical Impact of the THP-Amino-Butanol Scaffold
Property
4-[(Tetrahydropyran-4-yl)amino]-1-butanol
Cyclohexyl Analog (Reference)
Impact on Drug Design
Molecular Formula
C₉H₁₉NO₂
C₁₀H₂₁NO
Maintains a strict molecular weight budget for PROTAC linkers.
In the rational design of kinase inhibitors, achieving selectivity often requires extending the molecule out of the highly conserved ATP-binding hinge region and into the less conserved solvent channel or ribose-binding pocket.
The secondary amine of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol serves as an excellent nucleophilic attachment point to heteroaryl cores (e.g., pyrimidines, quinazolines). Once attached, the bulky THP ring occupies the ribose pocket, restricting the conformational freedom of the nitrogen. Simultaneously, the butyl alcohol chain extends into the solvent channel, where the terminal hydroxyl group can either form hydrogen bonds with solvent molecules or be further derivatized to fine-tune the inhibitor's residence time.
Caption: Structural topology and spatial vectors of a kinase inhibitor utilizing the THP-amino-butanol building block.
Application 2: PROTAC Linker Chemistry
PROTACs require a linker to connect the Protein of Interest (POI) ligand (warhead) to the E3 ubiquitin ligase recruiting ligand. Historically, PEG chains were the default choice. However, alkyl and amino-alcohol linkers are experiencing a major resurgence because they strip the spacer of excessive hydrogen-bond acceptors[]. This reduction in TPSA allows the degrader to assume a more compact, cylindrical form factor, drastically improving passive diffusion across lipid bilayers and enhancing unbound concentrations in plasma[].
4-[(Tetrahydropyran-4-yl)amino]-1-butanol is an elite starting material for such linkers. The secondary amine can be coupled to the POI warhead, while the terminal primary alcohol serves as a highly reactive handle for Mitsunobu coupling or mesylation/displacement to attach the E3 ligase ligand (e.g., Cereblon or VHL recruiters)[5].
Caption: Synthetic workflow for incorporating the THP-amino-butanol building block into a PROTAC degrader.
Standard Operating Protocols (SOPs)
The following protocols provide a self-validating system for incorporating 4-[(Tetrahydropyran-4-yl)amino]-1-butanol into your drug discovery workflows. Causality is embedded in the steps to ensure synthetic success.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) to Heterocyclic Scaffolds
Objective: Covalently attach the building block to an activated heteroaryl chloride (e.g., 2-chloro-pyrimidine core of a kinase inhibitor).
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF (0.2 M)
Step-by-Step Methodology:
Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride in anhydrous NMP.
Amine Addition: Add 4-[(Tetrahydropyran-4-yl)amino]-1-butanol, followed by DIPEA. Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the substitution, driving the reaction forward.
Thermal Activation: Seal the vial and heat the mixture to 90–100 °C for 12–16 hours. Rationale: The secondary amine is sterically hindered by the bulky THP ring; elevated temperatures are required to overcome the activation energy barrier for SNAr.
Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the starting chloride and the emergence of the product mass (M + 136 Da).
Workup: Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NH₄Cl (to remove unreacted amine and NMP), water, and brine.
Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (DCM/MeOH gradient) to yield the tertiary amine intermediate.
Protocol B: Terminal Alcohol Activation for PROTAC Tethering
Objective: Convert the terminal hydroxyl group of the intermediate from Protocol A into a leaving group (mesylate) for subsequent coupling to an E3 ligase ligand[5].
Reagents & Conditions:
Intermediate from Protocol A (1.0 equiv)
Methanesulfonyl chloride (MsCl) (1.5 equiv)
Triethylamine (TEA) (2.5 equiv)
Solvent: Anhydrous Dichloromethane (DCM) (0.1 M)
Step-by-Step Methodology:
Preparation: Dissolve the intermediate in anhydrous DCM under an inert nitrogen atmosphere.
Cooling: Cool the reaction flask to 0 °C using an ice bath. Rationale: Mesylation is highly exothermic; cooling prevents side reactions such as elimination or chloride substitution.
Base Addition: Add TEA dropwise.
Activation: Slowly add MsCl dropwise over 5 minutes. Rationale: Slow addition ensures the selective mesylation of the primary alcohol without forming quaternary ammonium salts at the newly formed tertiary amine.
Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature for 1.5 hours. Monitor by TLC (disappearance of the polar alcohol spot).
Quenching & Workup: Quench the reaction with ice-cold water. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with saturated NaHCO₃ and brine.
Isolation: Dry over MgSO₄ and concentrate in vacuo. The resulting mesylate is typically pure enough (>95%) to be used directly in the next step (displacement by the E3 ligase ligand nucleophile) without further column chromatography.
ChemicalBook. "What is Tetrahydropyran?" ChemicalBook Articles.
ACS Publications. "Design, Synthesis, and Characterization of Novel Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Potent Anti-Gram-Positive Activity." Journal of Medicinal Chemistry.
MDPI. "Tubulin Resists Degradation by Cereblon-Recruiting PROTACs." MDPI Pharmaceuticals.
Application Note: Integration of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol in Solid-Phase Peptide Synthesis for C-Terminal Peptidomimetics
Introduction & Chemical Rationale In modern peptide drug discovery, modifying the C-terminus is a critical strategy for enhancing proteolytic stability, modulating pharmacokinetics, and developing specialized payload lin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Rationale
In modern peptide drug discovery, modifying the C-terminus is a critical strategy for enhancing proteolytic stability, modulating pharmacokinetics, and developing specialized payload linkers (e.g., for PROTACs or Antibody-Drug Conjugates). The bifunctional building block 4-[(Tetrahydropyran-4-yl)amino]-1-butanol (CAS: 1249168-55-5)[1] offers a highly versatile scaffold for such modifications.
From a structural perspective, this molecule provides two distinct handles:
A Primary Alcohol: Serves as an ideal anchoring point for acid-labile solid supports, allowing the synthesis of C-terminal peptide alcohols[2].
A Secondary Amine: Features a tetrahydropyran (THP) ring that introduces structural rigidity and hydrophilicity, while the butanol chain provides a flexible spacer.
Because the secondary amine is sterically hindered by the bulky THP ring, standard Solid-Phase Peptide Synthesis (SPPS) protocols will fail. This application note details a field-proven, self-validating workflow to successfully immobilize this building block and achieve quantitative acylation during chain elongation.
Strategic Workflow
To synthesize a peptide terminating in a THP-amino-butanol moiety, the primary alcohol must be selectively anchored to a 2-Chlorotrityl Chloride (2-CTC) resin. The 2-CTC resin is chosen because it forms a stable ether linkage that can be cleaved under extremely mild acidic conditions, preventing the degradation of the final peptide[3].
Workflow for integrating 4-[(Tetrahydropyran-4-yl)amino]-1-butanol into SPPS via 2-CTC resin.
Data Presentation: Overcoming Steric Hindrance
The most critical point of failure in this synthesis is the coupling of the first Fmoc-protected amino acid to the resin-bound secondary amine. The THP ring creates significant steric bulk. As summarized in Table 1 , standard carbodiimide chemistry (DIC/Oxyma) is insufficient. Highly reactive uronium salts (like COMU) paired with a non-nucleophilic base (TMP) are mandatory to drive the reaction to completion.
Table 1: Optimization of First Amino Acid Acylation on THP-Secondary Amine
Coupling System
Base
Solvent
Reaction Time
Chloranil Test Result
Estimated Yield
DIC / Oxyma Pure
DIPEA
DMF
2 hours
Positive (Blue/Green)
< 40%
HATU / HOAt
DIPEA
DMF
2 hours
Trace Positive
~ 85%
COMU
TMP
DMF/NMP
1 hour (Double)
Negative (Yellow/Brown)
> 95%
Note: Data reflects standard optimization paradigms for bulky N-alkyl amino acids. COMU prevents epimerization while maximizing the acylation rate of hindered secondary amines.
Experimental Protocols (Self-Validating System)
Protocol 1: Immobilization onto 2-CTC Resin
Causality: Dichloromethane (DCM) is strictly used as the solvent during loading because DMF can promote the hydrolysis of the trityl chloride active sites. N,N-Diisopropylethylamine (DIPEA) acts as an acid scavenger to neutralize the HCl generated during ether formation.
Resin Swelling: Weigh 1.0 g of 2-CTC resin (initial loading ~1.2 mmol/g) into a fritted SPPS vessel. Swell in anhydrous DCM (10 mL) for 30 minutes.
Reagent Preparation: Dissolve 2.4 mmol (2.0 equiv) of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol[1] in 10 mL of anhydrous DCM. Add 4.8 mmol (4.0 equiv) of DIPEA.
Loading: Drain the DCM from the resin and add the amino alcohol solution. Agitate gently at room temperature for 12 hours.
Capping: To prevent future deletion sequences, cap unreacted trityl chloride sites by adding 1 mL of HPLC-grade methanol to the reaction mixture. Agitate for an additional 30 minutes.
Washing & Validation: Drain and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry under vacuum.
Validation: Expected loading efficiency for amino alcohols on 2-CTC resin typically ranges from 0.30 to 0.40 mmol/g, which is optimal for preventing steric aggregation during subsequent elongation steps[4].
Protocol 2: Acylation of the Secondary Amine
Causality: The secondary amine requires aggressive activation. We employ a double-coupling strategy using COMU and sym-collidine (TMP).
Reagent Preparation: In a microcentrifuge tube, dissolve 3.6 mmol (3.0 equiv relative to resin loading) of the desired Fmoc-AA-OH and 3.6 mmol (3.0 equiv) of COMU in 5 mL of NMP. Add 7.2 mmol (6.0 equiv) of TMP. Pre-activate for 2 minutes.
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 1 hour. Drain and repeat this step with fresh reagents (Double Coupling).
In-Process QC (Chloranil Test): Wash a few resin beads and perform a Chloranil test.
Causality: The standard Kaiser test only detects primary amines and will yield a false negative. The Chloranil test specifically detects secondary amines. A negative Chloranil test (beads remain yellow/brown) validates the complete acylation of the secondary amine.
Protocol 3: Iterative Elongation and Cleavage
Causality: Because the peptide is anchored via an ether linkage to a 2-CTC resin, it is highly acid-labile[3]. This allows for versatile cleavage strategies.
Elongation: Proceed with standard Fmoc SPPS (20% piperidine in DMF for deprotection; DIC/Oxyma for standard primary amine couplings) for the remainder of the sequence.
Cleavage Strategy A (Protected Peptide Alcohol): If side-chain protecting groups must be retained, treat the resin with 20% Hexafluoro-2-propanol (HFIP) in DCM for 30 minutes.
Cleavage Strategy B (Global Deprotection): To release the fully deprotected C-terminal modified peptide, treat the resin with 95% Trifluoroacetic acid (TFA) / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O for 2 hours.
Isolation: Filter the cleavage cocktail into cold diethyl ether to precipitate the final peptide. Centrifuge, decant, and lyophilize.
References
Title: Solid phase peptide synthesis of peptide alcohols (WO2011000848A1)
Title: Use of trichloroacetimidate linker in solid-phase Peptide synthesis
Source: PubMed (The Journal of Organic Chemistry)
URL: [Link]
Application Note & Protocol: A Scalable and Efficient Synthesis of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol via Reductive Amination
Introduction 4-[(Tetrahydropyran-4-yl)amino]-1-butanol is a key building block in contemporary medicinal chemistry, frequently utilized as an intermediate in the synthesis of complex pharmaceutical agents. The molecule i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4-[(Tetrahydropyran-4-yl)amino]-1-butanol is a key building block in contemporary medicinal chemistry, frequently utilized as an intermediate in the synthesis of complex pharmaceutical agents. The molecule incorporates a tetrahydropyran (THP) ring, a privileged scaffold known to enhance pharmacokinetic properties such as solubility and metabolic stability in drug candidates.[1] Its bifunctional nature, possessing both a secondary amine and a primary alcohol, makes it a versatile synthon for introducing this desirable moiety.
This application note provides a detailed, field-proven protocol for the scale-up synthesis of this intermediate. The selected strategy is a one-pot reductive amination, a robust and highly efficient transformation that is well-suited for industrial production due to its operational simplicity, high atom economy, and typically high yields.[2] We will detail the reaction between the readily available Tetrahydro-4H-pyran-4-one[1][3] and 4-Amino-1-butanol,[4][5] utilizing the mild and selective reducing agent, sodium triacetoxyborohydride. The causality behind each experimental choice and critical process parameters will be thoroughly explained to ensure successful and safe implementation on a larger scale.
Part 1: Synthetic Strategy and Rationale
The Reductive Amination Pathway
The core of this synthesis is the direct reductive amination of Tetrahydro-4H-pyran-4-one with 4-Amino-1-butanol. This one-pot process proceeds in two key stages within the same reaction vessel:
Iminium Ion Formation: The ketone (Tetrahydro-4H-pyran-4-one) and the primary amine (4-Amino-1-butanol) react reversibly to form a carbinolamine intermediate, which then dehydrates to form an iminium ion.
Hydride Reduction: A reducing agent selectively reduces the C=N double bond of the iminium ion to yield the target secondary amine.
This approach is superior to multi-step methods (e.g., forming and isolating the imine before reduction) for scale-up, as it minimizes handling, reduces waste, and shortens overall production time.
Rationale for Reagent Selection
Starting Materials: Tetrahydro-4H-pyran-4-one is a commercially available cyclic ketone.[1][3] 4-Amino-1-butanol is also a readily accessible primary amino alcohol.[4][5] Their availability is a key factor for cost-effective large-scale synthesis.
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation. Its primary advantages are:
Mildness and Selectivity: It is less reactive than other hydrides like sodium borohydride or lithium aluminum hydride, and it will not readily reduce the starting ketone. It is particularly effective at reducing the protonated imine (iminium ion), which forms under the slightly acidic conditions generated by the acetic acid byproduct of the reagent itself.
Operational Simplicity: It is a stable, non-pyrophoric solid that can be handled safely in air, although it is moisture-sensitive.[6][7][8][9]
Favorable Reaction Kinetics: The reaction proceeds smoothly at or near room temperature, avoiding the need for cryogenic cooling or high-pressure equipment.
Part 2: Process Visualization
Overall Reaction Scheme
Caption: Reductive amination of Tetrahydro-4H-pyran-4-one with 4-Amino-1-butanol.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis, work-up, and purification.
Part 3: Detailed Experimental Protocol (100 g Scale)
This protocol is designed for the synthesis of approximately 100 g of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Equipment and Reagents
Item
Specification
Reactor
5 L, 3-neck round-bottom flask or jacketed reactor
Stirring
Overhead mechanical stirrer
Temperature Control
Ice-water bath or circulator
Addition Funnel
500 mL solid addition funnel or powder dispenser
Work-up
10 L separatory funnel, rotary evaporator
Purification
Short-path vacuum distillation apparatus
Reagent & Solvent Quantities
Compound
MW ( g/mol )
Equivalents
Moles (mol)
Mass/Volume
Tetrahydro-4H-pyran-4-one
100.12
1.00
0.874
87.5 g
4-Amino-1-butanol
89.14
1.05
0.918
81.8 g
Sodium Triacetoxyborohydride (STAB)
211.94
1.20
1.05
222.5 g
Dichloromethane (DCM)
-
-
-
2.0 L
Sodium Hydroxide (1M aq.)
40.00
-
-
~1.5 L (for quench)
Sodium Chloride (Brine, sat.)
-
-
-
500 mL
Anhydrous Sodium Sulfate
142.04
-
-
~100 g
Step-by-Step Procedure
PART A: Reaction Setup and Execution
Reactor Charging: To a dry 5 L reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, add Tetrahydro-4H-pyran-4-one (87.5 g, 0.874 mol) and Dichloromethane (2.0 L).
Amine Addition: Begin stirring the solution and add 4-Amino-1-butanol (81.8 g, 0.918 mol) in one portion.
Imine Formation: Stir the resulting mixture at room temperature (20-25 °C) for 1 hour. The formation of the iminium intermediate is typically rapid.
Reducer Addition: Cool the reactor to 0-5 °C using an ice-water bath. Slowly add the Sodium Triacetoxyborohydride (222.5 g, 1.05 mol) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.
Expert Insight: Controlled, portion-wise addition is critical to manage the exotherm of the reaction and prevent runaway conditions. STAB is water-reactive and will release flammable gases upon contact with moisture.[6][7][10] Handle in a dry environment.
Reaction Monitoring: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC until the starting ketone is consumed.
PART B: Work-up and Isolation
Quenching: Carefully cool the reaction mixture back to 0-5 °C. Slowly and cautiously add 1 M aqueous Sodium Hydroxide solution (~1.5 L) to quench the reaction. Vigorous gas evolution (hydrogen) will occur. Ensure the rate of addition is controlled to keep the gas evolution manageable. Continue adding the base until the pH of the aqueous layer is >12.
Trustworthiness: This step neutralizes acetic acid byproducts and decomposes any remaining STAB. The basic pH ensures the product is in its free-base form, which is soluble in the organic solvent.
Extraction: Stir the biphasic mixture vigorously for 30 minutes. Transfer the mixture to a 10 L separatory funnel and allow the layers to separate.
Phase Separation: Collect the lower organic (DCM) layer. Extract the aqueous layer with DCM (2 x 250 mL).
Washing: Combine all organic layers and wash with saturated brine (500 mL) to remove residual water and inorganic salts.
Drying: Dry the combined organic layer over anhydrous sodium sulfate (~100 g), stir for 30 minutes, and then filter.
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DCM. The crude product will be obtained as a viscous oil.
PART C: Purification
Vacuum Distillation: Assemble a short-path distillation apparatus.
Fractionation: Heat the crude oil under vacuum. Collect the product fraction at the appropriate boiling point and pressure. (Note: The exact boiling point will depend on the vacuum achieved but is expected to be high).
Final Product: The purified 4-[(Tetrahydropyran-4-yl)amino]-1-butanol should be a colorless to pale yellow, viscous oil.
Process Parameters and Expected Results
Parameter
Value/Range
Rationale/Comments
Reaction Temperature
0-25 °C
Control of exotherm during STAB addition; reaction proceeds efficiently at RT.
Reaction Time
12-18 hours
Typical duration for complete conversion at this scale.
Expected Yield
75-85%
Based on typical outcomes for this type of transformation.
Expected Purity (Post-Distillation)
>98% (by GC or HPLC)
Vacuum distillation is highly effective for removing non-volatile impurities.
Part 4: Mandatory Safety Considerations
Sodium Triacetoxyborohydride (STAB): This reagent reacts with water to release flammable hydrogen gas.[6][7][10] It must be handled in a dry environment and stored in a tightly sealed container under inert gas if possible.[7][9] The quenching step must be performed slowly and with adequate cooling to control the rate of gas evolution.
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations must be conducted within an efficient fume hood.
Personal Protective Equipment (PPE): Standard PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves, is required at all times.[8]
Emergency Preparedness: An appropriate fire extinguisher (Class D for reactive metals, though ABC dry chemical is often used for solvent fires) and a safety shower/eyewash station must be readily accessible.[7]
References
Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica.[Link]
Method of preparation of 4-isopropylamino-1-butanol.
One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline as a Recyclable Catalyst. DergiPark.[Link]
Preparation method of tetrahydropyran-4-one and pyran-4-one.
112030 - Sodium triacetoxyborohydride - Safety Data Sheet. Fisher Scientific.[Link]
A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications.[Link]
Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same.
2-(2-(Dimethylamino)vinyl)-4 H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. PubMed.[Link]
4-tetrahydro-pyran-2-yloxy-butan-1-ol. Chemical Synthesis Database.[Link]
Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis.[Link]
Synthetic method of aminobutanol.
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI.[Link]
PROCESS DEVELOPMENT REPORT: (R)-3-Aminobutanol. Medicines for All Institute (M4ALL).[Link]
Application Notes & Protocols: Electrophilic Reactions of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed technical guide on the synthetic applications of 4-[(tetrahydropyran-4-yl)amino]-1-butanol (CAS: 1249168-55-5)[1], a versa...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the synthetic applications of 4-[(tetrahydropyran-4-yl)amino]-1-butanol (CAS: 1249168-55-5)[1], a versatile bifunctional building block crucial in modern medicinal chemistry. We will explore its reactivity with various electrophiles, focusing on chemoselective functionalization of its secondary amine and primary alcohol moieties. The protocols and insights provided herein are designed to be practical, reproducible, and grounded in established chemical principles.
Introduction to the Reagent: A Bifunctional Scaffold
4-[(Tetrahydropyran-4-yl)amino]-1-butanol possesses two key nucleophilic centers: a secondary aliphatic amine and a primary alcohol. This duality makes it an attractive scaffold for constructing complex molecules, but it also presents a chemoselectivity challenge. The nitrogen atom of the secondary amine is inherently more nucleophilic and less sterically hindered than the oxygen atom of the primary alcohol. Consequently, under neutral or basic conditions, electrophilic attack will preferentially occur at the nitrogen center. This guide will detail strategies for both selective N-functionalization and methods to achieve O-functionalization, typically through a protection-functionalization-deprotection sequence.
Caption: Structure of 4-[(tetrahydropyran-4-yl)amino]-1-butanol highlighting its key nucleophilic centers.
N-Functionalization: Reactions at the Amine Center
The secondary amine is the most reactive site for electrophilic attack. This section covers the most common and synthetically useful transformations: N-acylation to form amides and N-alkylation to form tertiary amines.
2.1. N-Acylation: Synthesis of Amides
Amide bond formation is one of the most frequently performed reactions in drug discovery. The reaction of the secondary amine with an activated carboxylic acid derivative proceeds readily.
Direct reaction with a carboxylic acid is not feasible due to acid-base chemistry. Therefore, the carboxylic acid must be "activated". This can be achieved by converting it to a more reactive electrophile like an acyl chloride or by using in situ coupling reagents.
Acyl Chlorides/Anhydrides: These are highly reactive electrophiles that react rapidly with the amine, typically in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl or carboxylic acid byproduct.[2]
Peptide Coupling Reagents: Reagents like HATU, HBTU, or EDC are used to activate carboxylic acids in situ, forming a highly reactive intermediate that is then displaced by the amine. This method is milder and tolerates a wider range of functional groups.[3][4]
Caption: General workflow for N-acylation using peptide coupling reagents.
This protocol is suitable for robust substrates where a highly reactive electrophile is tolerated.
To a solution of the carboxylic acid in anhydrous DMF, add DIPEA and stir for 5 minutes at room temperature.
Add HATU to the solution and stir for another 15 minutes to pre-activate the acid.
Add a solution of 4-[(tetrahydropyran-4-yl)amino]-1-butanol in a minimal amount of DMF.
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography.
2.2. N-Alkylation: Synthesis of Tertiary Amines
N-alkylation can be achieved through direct reaction with alkyl halides or, more effectively, through reductive amination.
Direct Alkylation: Reaction with an alkyl halide (e.g., R-Br, R-I) and a base. A significant drawback is the potential for over-alkylation to form a quaternary ammonium salt, as the product tertiary amine can be more nucleophilic than the starting secondary amine.
Reductive Amination: A two-step, one-pot process where the amine first condenses with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild, selective reducing agent.[5][6] This method is highly efficient, avoids over-alkylation, and is a cornerstone of modern amine synthesis.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is mild enough not to reduce the starting aldehyde/ketone and can be used in a one-pot fashion.[8][9]
Caption: Simplified mechanism of reductive amination.
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous (0.1 M)
Acetic acid (optional, catalytic amount)
Procedure:
Dissolve 4-[(tetrahydropyran-4-yl)amino]-1-butanol and the aldehyde/ketone in anhydrous DCE in a round-bottom flask under a nitrogen atmosphere.
(Optional) Add a catalytic amount of acetic acid to facilitate iminium ion formation. Stir for 20-30 minutes.
Add sodium triacetoxyborohydride portion-wise over 10 minutes. The reaction may be mildly exothermic.
Stir at room temperature for 6-24 hours until the starting material is consumed (monitor by LC-MS).
Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography.
Reagent
Role
Rationale for Choice
Aldehyde/Ketone
Electrophile
Source of the new N-alkyl group.
NaBH(OAc)₃
Reducing Agent
Selectively reduces the iminium ion intermediate in the presence of the carbonyl starting material.[8]
Acetic Acid
Catalyst
Speeds up the initial condensation and iminium ion formation, which is the rate-limiting step for some substrates.
DCE/DCM
Solvent
Aprotic solvent compatible with the reducing agent.[8]
O-Functionalization: Selective Reactions at the Alcohol
To achieve selective reaction at the primary alcohol, the more nucleophilic secondary amine must first be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its ease of installation and removal under acidic conditions that typically leave esters and ethers intact.
3.1. Protocol 4: O-Acylation (Esterification) via N-Protection
Step A: N-Boc Protection
Dissolve 4-[(tetrahydropyran-4-yl)amino]-1-butanol (1.0 eq) and triethylamine (1.5 eq) in DCM (0.2 M).
Cool to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
Dry the organic layer (Na₂SO₄), filter, and concentrate to yield the N-Boc protected intermediate, which is often pure enough for the next step.
Step B: O-Acylation
Dissolve the N-Boc protected amino alcohol from Step A (1.0 eq) and a base like triethylamine (1.5 eq) in anhydrous DCM (0.2 M).
Cool to 0 °C and add the desired acyl chloride (1.2 eq) dropwise.
Stir at room temperature until completion (monitor by TLC).
Perform an aqueous workup as described in Protocol 1.
Purify by silica gel chromatography to obtain the N-Boc, O-acyl protected product. The Boc group can be subsequently removed with trifluoroacetic acid (TFA) in DCM if the free amine is desired.
Summary and Outlook
4-[(Tetrahydropyran-4-yl)amino]-1-butanol is a highly valuable synthetic intermediate whose reactivity is dominated by its secondary amine. This inherent chemoselectivity allows for straightforward N-acylation and N-alkylation reactions using a range of modern synthetic methods. Access to O-functionalized derivatives is readily achieved through a standard N-protection strategy. The protocols outlined in this guide provide a robust foundation for researchers to incorporate this versatile scaffold into their synthetic programs, enabling the development of novel chemical entities for drug discovery and beyond.
References
Organic & Biomolecular Chemistry.
ResearchGate.
Organic Chemistry Portal.
Chemistry Steps. Alcohols to Amides.
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing. DOI:10.1039/C5OB02129D.
Beilstein Journals. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2.
Advanced ChemBlocks Inc. 4-[(Tetrahydropyran-4-yl)amino]-1-butanol 97%.
Beilstein Journals. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.
ChemicalBook. 4-Amino-1-butanol synthesis.
The Journal of Organic Chemistry. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound.
Journal of Chemical and Pharmaceutical Research. (2024).
PMC. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.
Google Patents.
Google Patents.
ResearchGate. Synthesis of substituted tetrahydropyran-4-one and its oxime. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfKWGXqrKYXAmDPfSHbC8ibd-vfzZ8SGvXD_t0PrqHXWmWdI13cxhV1bjWVvRbMTiYj6WwkujZXU6niNUIr-F2yiGK7w7nsQGTzgdwgEo_tFg-Ygcw3dD4b05ltSC8ypHwIPhq5g-PD4n1Touzyqg8vv3eDYgFSZcQlO617XYFh8VmNDToi5Q-E7GQdAQYjBaYFhidJBueMYkmYwqtquhAmm1JUBHZAkscgg==]([Link]
Application Notes & Protocols: Leveraging 4-Amino-1-Butanol in Advanced Gene Delivery Systems
Introduction: The Critical Role of Linker Chemistry in Non-Viral Gene Delivery The efficacy of non-viral gene delivery vectors is critically dependent on their molecular architecture. Cationic polymers and lipids, which...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Linker Chemistry in Non-Viral Gene Delivery
The efficacy of non-viral gene delivery vectors is critically dependent on their molecular architecture. Cationic polymers and lipids, which form the backbone of many such systems, must efficiently condense and protect nucleic acid cargo, facilitate cellular uptake, and enable endosomal escape to ensure successful transfection. The choice of chemical building blocks, or monomers, that constitute these delivery vehicles is therefore of paramount importance. 4-Amino-1-butanol, a versatile amino alcohol, has emerged as a key component in the synthesis of highly effective biodegradable polymers for gene delivery, particularly poly(β-amino esters) (PBAEs).[1][2][3][4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-amino-1-butanol as a fundamental building block in the synthesis of polymeric gene delivery vectors. We will delve into the causality behind its selection, provide detailed protocols for synthesis and application, and present data that underscores its utility in the field.
Scientific Rationale: Why 4-Amino-1-Butanol?
The unique bifunctional nature of 4-amino-1-butanol, possessing both a primary amine and a primary hydroxyl group, imparts several advantageous properties to the resulting gene delivery polymers.
Biocompatibility and Biodegradability: The incorporation of 4-amino-1-butanol into PBAEs via Michael addition polymerization with diacrylates results in a polymer backbone containing ester linkages.[6][7] These ester bonds are susceptible to hydrolysis under physiological conditions, leading to the degradation of the polymer into smaller, non-toxic molecules that can be safely cleared by the body.[6][8] This inherent biodegradability significantly reduces the cytotoxicity often associated with non-biodegradable cationic polymers like high molecular weight polyethylenimine (PEI).[7]
Enhanced Transfection Efficiency: The hydroxyl groups present in the side chains of PBAEs derived from 4-amino-1-butanol have been shown to be crucial for high transfection efficiency.[6] While the precise mechanism is still under investigation, it is hypothesized that these hydroxyl moieties can participate in hydrogen bonding interactions that influence nanoparticle stability, interaction with cellular membranes, and endosomal escape.
Structural Versatility: The primary amine of 4-amino-1-butanol readily participates in Michael addition reactions with a variety of diacrylate monomers, allowing for the synthesis of a diverse library of PBAEs with tunable properties.[1][9] By varying the diacrylate core and the end-capping agents, researchers can fine-tune the charge density, hydrophobicity, and molecular weight of the polymer to optimize it for specific cell types and nucleic acid payloads.[6][10]
Synthesis of a 4-Amino-1-Butanol-Based Poly(β-amino ester): A Step-by-Step Protocol
Here, we provide a detailed protocol for the synthesis of a representative PBAE using 4-amino-1-butanol and 1,4-butanediol diacrylate, a combination that has been shown to be effective for gene delivery.[1][9]
Monomer Preparation: In a clean, dry glass vial, combine 4-amino-1-butanol and 1,4-butanediol diacrylate. A common molar ratio is a slight excess of the diacrylate to the amine (e.g., 1.1:1 diacrylate:amine) to ensure the resulting polymer is acrylate-terminated before end-capping.[9]
Polymerization: Add a small magnetic stir bar to the vial. Place the vial on a magnetic stir plate in an oven pre-heated to 90-95°C and stir for 24-48 hours.[7][9] The reaction mixture will become more viscous as the polymerization proceeds.
End-Capping: After the initial polymerization, dissolve the resulting polymer in anhydrous THF at a concentration of approximately 100-200 mg/mL.[11] In a separate vial, prepare a solution of the end-capping agent, 1-(3-aminopropyl)-4-methyl piperazine, in THF (e.g., 0.2 M). Add the end-capping agent solution to the polymer solution and stir at room temperature for 2 hours.[1] The end-capping step is crucial as it has been demonstrated that amine-terminated PBAEs exhibit significantly higher transfection efficiencies than their acrylate-terminated counterparts.[6]
Purification: Precipitate the final polymer by adding the reaction mixture dropwise to a large volume of cold diethyl ether with vigorous stirring. This will cause the polymer to solidify.
Washing and Drying: Decant the diethyl ether and wash the polymer precipitate multiple times with fresh cold diethyl ether to remove any unreacted monomers and low molecular weight oligomers.[1] After the final wash, dry the polymer under vacuum for 48 hours to remove all traces of solvent.[11]
Storage: Store the dried polymer, designated here as PβAE-447, at -20°C in a desiccated environment.[11] For use, prepare a stock solution of the polymer in anhydrous DMSO (e.g., 100 mg/mL).[1][7][12]
PBAE Synthesis Workflow
Characterization of 4-Amino-1-Butanol-Based Gene Delivery Nanoparticles
Once the polymer is synthesized, it must be complexed with the nucleic acid cargo (e.g., plasmid DNA) to form nanoparticles, often referred to as polyplexes. The physicochemical properties of these nanoparticles are critical for their biological activity.
Protocol for Nanoparticle Formulation and Characterization:
Preparation of Solutions:
Dissolve the PβAE-447 polymer stock solution in a suitable buffer, such as 25 mM sodium acetate (pH 5.0).[1][12]
Dissolve the plasmid DNA (pDNA) in the same buffer to a final concentration of approximately 0.06 µg/µL.[1]
Nanoparticle Self-Assembly:
To form nanoparticles at a specific polymer:pDNA weight ratio (e.g., 60:1), mix equal volumes of the diluted polymer and pDNA solutions.[1]
Vortex the mixture for 5-10 seconds and then incubate at room temperature for 10-20 minutes to allow for the self-assembly of stable nanoparticles.[1][13]
Characterization Techniques:
Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge (zeta potential) of the nanoparticles using Dynamic Light Scattering (DLS). Nanoparticles in the size range of 50-200 nm are generally considered suitable for cellular uptake.[1] A positive zeta potential is required for efficient interaction with the negatively charged cell membrane.
DNA Condensation: Perform a gel retardation assay to confirm the complexation of the polymer with the pDNA. At sufficient polymer:pDNA ratios, the negatively charged DNA will be fully condensed by the cationic polymer and will not migrate into the agarose gel during electrophoresis.[13]
Positive charge facilitates binding to the cell surface.
Polymer:pDNA Ratio
30:1 to 60:1 (w/w)
Ensures complete condensation and protection of DNA.[1]
In Vitro Transfection Protocol
This protocol provides a general guideline for transfecting mammalian cells in culture using the PβAE-447/pDNA nanoparticles. Optimization may be required for different cell lines.
Cell Seeding: Twenty-four hours prior to transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.[12] For a 96-well plate, a density of approximately 12,500 - 15,000 cells per well is a good starting point.[1][9]
Transfection:
Prepare the PβAE-447/pDNA nanoparticles as described in the characterization section.
Gently add the nanoparticle suspension to the cells in each well. For a 96-well plate, adding approximately 20 µL of the nanoparticle suspension to 100 µL of cell culture medium is a common practice.[1]
Incubation: Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a 5% CO2 incubator.[13]
Medium Change: After the incubation period, remove the medium containing the nanoparticles and replace it with fresh, complete cell culture medium.[13]
Assay for Gene Expression: Continue to incubate the cells for 24-72 hours, then assay for the expression of the transgene (e.g., by measuring reporter gene activity like luciferase or observing fluorescence from GFP).[13]
Mechanism of PBAE-mediated Gene Delivery
Conclusion and Future Perspectives
4-Amino-1-butanol has proven to be an invaluable building block in the development of safe and effective polymeric vectors for gene delivery. The resulting PBAEs exhibit excellent biodegradability and biocompatibility, and their structural versatility allows for the fine-tuning of their properties to achieve high transfection efficiencies in a variety of cell types.[1][6][10] The protocols outlined in this document provide a solid foundation for researchers to synthesize, characterize, and utilize 4-amino-1-butanol-based polymers in their own gene delivery applications. Future research in this area will likely focus on further modifying these polymers with targeting ligands to achieve cell-specific delivery and exploring their potential for in vivo therapeutic applications.
References
Al-Ghobash, N., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
Lopes, J. A., et al. (2021). Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon. Pharmaceutics. Available at: [Link]
Mao, S., et al. (2022). Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
Nelson, C. E., et al. (2013). (3-Aminopropyl)-4-methylpiperazine End-Capped Poly(1,4-butanediol diacrylate-co-4-amino-1-butanol)-based Multilayer Films for Gene Delivery. ACS Applied Materials & Interfaces. Available at: [Link]
Grokipedia. (n.d.). 4-Amino-1-butanol. Available at: [Link]
Kim, H. J., et al. (2016). Poly(Amido Amine)s Containing Agmatine and Butanol Side Chains as Efficient Gene Carriers. Macromolecular Bioscience. Available at: [Link]
Green, J. J., et al. (2009). Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. Methods in Molecular Biology. Available at: [Link]
Green, J. J., et al. (2009). Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. SciSpace. Available at: [Link]
Zylstra, A. H., et al. (2022). Poly(Beta-Amino Ester)s as High-Yield Transfection Reagents for Recombinant Protein Production. International Journal of Nanomedicine. Available at: [Link]
Prabowo, C. P. S., et al. (2020). Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. Biotechnology and Bioengineering. Available at: [Link]
Al-Amin, M., et al. (2021). Charge neutralized poly(β-amino ester) polyplex nanoparticles for delivery of self-amplifying RNA. Journal of Materials Chemistry B. Available at: [Link]
Bravo Estupiñan, D. M., et al. (2024). Cationic Lipid Derived From a Basic Amino Acid: Design and Synthesis. Research Square. Available at: [Link]
Zylstra, A. H., et al. (2022). Poly(beta-amino ester)s as high-yield transfection reagents for recombinant protein production. International Journal of Nanomedicine. Available at: [Link]
Prabowo, C. P. S., et al. (2020). Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. Biotechnology and Bioengineering. Available at: [Link]
Koz, N. D., et al. (2020). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. Angewandte Chemie International Edition. Available at: [Link]
Mandal, S., et al. (2024). Synthesis of Amino Acid-Based Cationic Lipids and Study of the Role of the Cationic Head Group for Enhanced Drug and Nucleic Acid Delivery. ChemBioChem. Available at: [Link]
Koz, N. D., et al. (2020). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. Angewandte Chemie International Edition. Available at: [Link]
Patterson, L., & Franz, A. (2022). Synthesis and evaluation of novel cationic silyl lipids for enhanced RNA delivery. American Chemical Society. Available at: [Link]
Sunshine, J. C., et al. (2009). Synthesis of Poly(β-amino ester)s Optimized for Highly Effective Gene Delivery. Biomacromolecules. Available at: [Link]
Wipf, R., et al. (2019). Amino Acid–Substituted Dextran‐Based Non‐Viral Vectors for Gene Delivery. Macromolecular Bioscience. Available at: [Link]
Zhang, X., et al. (2021). Application of Non-Viral Vectors in Drug Delivery and Gene Therapy. Pharmaceutics. Available at: [Link]
Scientific Laboratory Supplies. (n.d.). 4-Amino-1-butanol, 98%. Available at: [Link]
Koz, N. D., et al. (2020). Secondary amino alcohols are a new class of cleavable linkers. ResearchGate. Available at: [Link]
Wikipedia. (n.d.). 4-Amino-1-butanol. Available at: [Link]
Bailey-Hytholt, C. M., et al. (2022). Formulating & Characterizing Lipid Nanoparticles: Gene Delivery l Protocol Preview. JoVE. Available at: [Link]
Prabowo, C. P. S., et al. (2020). Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. KAIST Research Portal. Available at: [Link]
Alruwaili, N. (2024). GENERATION AND CHARACTERIZATION OF LIPID NANOPARTICLES FOR DNA PLASMID DELIVERY AND PHARMACOLOGICAL CHARACTERIZATION. UT Tyler Scholar Works. Available at: [Link]
Soloveva, V., et al. (2024). Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry. Available at: [Link]
Biohub. (2026). Simple 'cocktail' of amino acids dramatically boosts power of mRNA therapies and CRISPR gene editing. EurekAlert!. Available at: [Link]
Koz, N. D., et al. (2020). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. DSpace@MIT. Available at: [Link]
Application Note: One-Pot Synthesis of Cyclic Amines from Amino Alcohols via Hydrogen Autotransfer
Introduction & Strategic Overview Cyclic amines, such as pyrrolidines, piperidines, and morpholines, are ubiquitous pharmacophores in drug development and essential building blocks in agrochemicals. Traditional synthetic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
Cyclic amines, such as pyrrolidines, piperidines, and morpholines, are ubiquitous pharmacophores in drug development and essential building blocks in agrochemicals. Traditional synthetic routes to these N-heterocycles typically rely on the alkylation of amines with alkyl halides or the reductive amination of carbonyls. These legacy methods suffer from poor atom economy, require stoichiometric amounts of toxic reagents, and generate significant salt waste[1].
To address these limitations, the "Borrowing Hydrogen" (BH) or Hydrogen Autotransfer methodology has emerged as a highly efficient, atom-economic, and environmentally benign alternative[2]. By utilizing amino alcohols as bifunctional precursors, researchers can achieve a seamless one-pot intramolecular cyclization where water is the only stoichiometric byproduct[3]. This application note details the mechanistic rationale, quantitative performance, and step-by-step protocols for synthesizing cyclic amines using both homogeneous (Ruthenium) and heterogeneous (Copper) catalytic systems.
Mechanistic Causality: The "Borrowing Hydrogen" Pathway
The synthesis of cyclic amines from amino alcohols via hydrogen autotransfer is a net redox-neutral process that operates through a self-contained catalytic cycle[4]. Understanding the causality of this sequence is critical for optimizing reaction conditions and controlling product selectivity.
Dehydrogenation (Borrowing): The transition metal catalyst (e.g., Ru or Cu) extracts hydrogen from the alcohol moiety of the substrate, temporarily storing it as a metal-hydride species. This oxidizes the alcohol to a highly reactive aldehyde intermediate[5].
Intramolecular Condensation: The tethered primary amine nucleophilically attacks the newly formed aldehyde. Subsequent elimination of a water molecule yields a cyclic imine[4].
Hydrogenation (Returning): The metal-hydride species transfers the "borrowed" hydrogen back to the cyclic imine, reducing it to the final saturated cyclic amine[2].
Expert Insight on Selectivity: A major competing side-reaction in this pathway is the over-oxidation of the intermediate to a lactam (cyclic amide). Pingen and Vogt demonstrated that the selectivity between the cyclic amine and the lactam can be strictly controlled by the reaction environment[6]. Adding a sacrificial hydrogen acceptor (like a ketone) drives the reaction toward the lactam. Conversely, the deliberate addition of water shifts the hemiaminal equilibrium, completely suppressing lactam formation and driving the selectivity >99% toward the cyclic amine[6].
Fig 1. Hydrogen autotransfer mechanism for the cyclization of amino alcohols.
Substrate Scope & Quantitative Performance
The choice of catalyst dictates the scalability and specific substrate scope of the reaction. Homogeneous ruthenium complexes offer exquisite precision for complex pharmaceutical intermediates[3], while heterogeneous copper catalysts are ideal for continuous-flow industrial scale-up[7].
Table 1: Comparison of Catalytic Systems for Amino Alcohol Cyclization
This protocol is optimized for high-fidelity synthesis of functionalized cyclic amines, utilizing a Ru₃(CO)₁₂ precatalyst and a bulky phosphine ligand (CataCXium PCy)[6].
Fig 2. Step-by-step workflow for the homogeneous Ru-catalyzed synthesis of cyclic amines.
Step-by-Step Methodology:
Catalyst Preparation: In a nitrogen-filled glovebox, charge a 75 mL stainless steel autoclave with 0.5 mol% Ru₃(CO)₁₂ and 3.0 mol% CataCXium PCy ligand. Causality: The 1:2 Ru-to-Ligand ratio ensures the formation of the sterically protected, active monomeric Ru species necessary for efficient hydride transfer[6].
Substrate & Solvent Addition: Add 1.0 mmol of the target α,ω-amino alcohol dissolved in 0.6 mL of anhydrous cyclohexane.
Selectivity Tuning (Critical Step): Add 1.0 mmol of deionized water to the reaction mixture. Causality: As established by Pingen and Vogt, water acts as a selectivity switch. It suppresses the competing dehydrogenation of the hemiaminal intermediate, preventing the formation of the lactam byproduct and locking the pathway toward the cyclic amine[6].
Purging and Sealing: Seal the autoclave tightly and purge the headspace with Argon three times. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Ru(0) precatalyst or the active Ru-hydride intermediate.
Thermal Activation: Heat the autoclave to 140 °C using a calibrated heating mantle. Maintain stirring at 800 rpm for 21 hours.
Quenching & Analysis: Cool the reactor to room temperature in a water bath. Vent carefully. Dilute an aliquot with cyclohexane and analyze directly via GC/MS to confirm the complete consumption of the amino alcohol and the absence of the cyclic imine intermediate[6].
For continuous industrial production, alumina-supported copper (Cu/γ-Al₂O₃) provides exceptional durability and selectivity for simple aliphatic rings[7][8].
Step-by-Step Methodology:
Catalyst Bed Preparation: Pack a continuous fixed-bed tubular reactor with Cu/γ-Al₂O₃ catalyst pellets.
Catalyst Activation: Pre-reduce the catalyst bed by passing a stream of 5% H₂ in N₂ at 250 °C for 4 hours. Causality: Copper must be in its metallic Cu(0) state to perform the initial dehydrogenation of the alcohol[7].
Substrate Feeding: Feed a solution of the amino alcohol (e.g., 5-amino-1-pentanol) in methanol or ethanol into the reactor using a high-pressure HPLC pump.
Reaction Conditions: Maintain the reactor temperature strictly between 200 °C and 210 °C. Causality: Temperatures below 180 °C result in incomplete cyclization (imine buildup), while temperatures above 230 °C trigger ring-opening side reactions and catalyst coking[7][9].
Carrier Gas Optimization: Co-feed a low partial pressure of hydrogen gas alongside the liquid feed. Causality: Although the reaction is net-redox neutral, co-feeding H₂ prevents the progressive dehydrogenation of the catalyst surface. If H₂ is omitted, the catalyst rapidly deactivates; re-exposing it to H₂ fully restores its initial activity[7].
Product Collection: Collect the effluent in a chilled receiver flask and purify the cyclic amine via fractional distillation.
Troubleshooting & Analytical Validation
To ensure a self-validating experimental system, monitor the reaction using GC-FID or GC/MS.
Issue: High concentration of Cyclic Imine intermediate.
Cause: The hydrogenation (H-return) step is rate-limiting.
Solution: In Protocol A, ensure the Ru-to-ligand ratio is strictly maintained, as ligand dissociation limits hydride transfer. In Protocol B, slightly increase the H₂ carrier gas pressure to assist the reduction of the imine.
Issue: Formation of Lactam (Amide) Byproducts.
Cause: Over-oxidation of the hemiaminal intermediate.
Solution: Verify that the system is not inadvertently acting as an open system where water can escape. In batch reactions, explicitly spike the mixture with 1.0 equivalent of H₂O to shift the equilibrium away from the lactam[6].
References
Pingen, D.; Vogt, D. "Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols." Catalysis Science & Technology, 2014, 4(1), 47-52. URL: [Link]
Hammerschmidt, W.; Baiker, A.; Wokaun, A.; Fluhr, W. "Copper catalyzed synthesis of cyclic amines from amino-alcohols." Applied Catalysis, 1986, 20(1), 305-312. URL: [Link]
Guillena, G.; Ramón, D. J.; Yus, M. "Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles." Chemical Reviews, 2010, 110(3), 1611-1641. URL: [Link]
Murugesan, K. et al. "Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates." ACS Catalysis, 2020, 10(24), 14527-14569. URL: [Link]
Technical Support Center: Optimizing 4-[(Tetrahydropyran-4-yl)amino]-1-butanol Synthesis
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing the synthesis of 4-[(Tetrahydropyran-4-yl)amino]-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing the synthesis of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol . The most scalable and atom-economical route for synthesizing this secondary amine is the direct reductive amination of tetrahydro-4H-pyran-4-one with 4-amino-1-butanol.
Below, you will find mechanistic FAQs, a troubleshooting logic guide, quantitative optimization matrices, and a self-validating experimental protocol.
Section 1: Core Principles & Mechanistic FAQs
Q: Why is reductive amination preferred over the direct alkylation of 4-amino-1-butanol?A: Direct alkylation of primary amines with alkyl halides (e.g., 4-chlorotetrahydropyran) is thermodynamically difficult to control. Because the resulting secondary amine is often more nucleophilic than the primary amine starting material, the reaction rapidly cascades into over-alkylation, yielding undesired tertiary amines or quaternary ammonium salts[1]. Reductive amination circumvents this causality by first condensing the amine and ketone into an intermediate imine/iminium ion. Since an imine can only form once per primary amine equivalent, the subsequent reduction strictly yields the mono-alkylated secondary amine[1].
Q: Why is Sodium Triacetoxyborohydride (NaBH(OAc)₃) the industry standard for this specific transformation?A: The choice of reducing agent dictates the chemoselectivity of the reaction. Sodium Borohydride (NaBH₄) is a harsh, non-selective reductant that will prematurely reduce the starting ketone into tetrahydropyran-4-ol before the amine can condense[2]. While Sodium Cyanoborohydride (NaBH₃CN) is selective, it is highly toxic and can liberate hydrogen cyanide gas under acidic conditions[3].
NaBH(OAc)₃ is the optimal choice because the electron-withdrawing acetate groups stabilize the boron-hydride bonds, dampening its nucleophilicity. At a mildly acidic pH (4–6), it selectively reduces the protonated iminium ion without attacking the unprotonated ketone[3].
Reaction pathway for 4-[(Tetrahydropyran-4-yl)amino]-1-butanol highlighting major byproduct routes.
Section 2: Troubleshooting Guide
Issue 1: I am observing significant amounts of tertiary amine (over-alkylation) in my LC-MS.
Root Cause: The newly formed secondary amine product is reacting with excess unreacted tetrahydro-4H-pyran-4-one.
Solution: Adjust the stoichiometry. To drive the equilibrium toward the imine while starving the secondary amine of electrophiles, always use a slight excess of the primary amine (1.05 to 1.10 equivalents) relative to the ketone[2].
Issue 2: My starting ketone is being consumed, but I am recovering tetrahydropyran-4-ol instead of the product.
Root Cause: Premature reduction. The reductant is attacking the carbonyl before the amine has had sufficient time to condense and form the iminium ion.
Solution: Adopt a "delayed-addition" approach. Mix the ketone, amine, and acid catalyst in the solvent and stir for 30–60 minutes to allow complete imine formation before introducing the NaBH(OAc)₃[2][3].
Issue 3: The reaction stalls, leaving unreacted starting materials and intermediate hemiaminal.
Root Cause: Inefficient iminium ion formation due to improper pH or suboptimal solvent polarity.
Solution: Iminium formation requires mildly acidic conditions to protonate the hemiaminal hydroxyl group, facilitating its departure as water[2]. Add 1.0 equivalent of glacial acetic acid (AcOH). Furthermore, switch the solvent from Tetrahydrofuran (THF) to 1,2-Dichloroethane (DCE), as reductive aminations with NaBH(OAc)₃ are mechanistically faster and higher-yielding in DCE[3].
Troubleshooting logic tree for resolving common reductive amination bottlenecks.
Section 3: Quantitative Optimization Matrix
To facilitate rapid process development, the following table summarizes expected outcomes based on varying reaction conditions for the coupling of tetrahydro-4H-pyran-4-one and aliphatic primary amines[3][4].
Solvent
Reducing Agent
Additive
Temp
Expected Yield
Impurity Profile
MeOH
NaBH₄
None
0 °C
< 30%
High tetrahydropyran-4-ol (ketone reduction)
MeOH
NaBH₃CN
AcOH (pH 5)
25 °C
70–80%
Moderate yield, high toxicity risk
THF
NaBH(OAc)₃
None
25 °C
60–75%
Sluggish reaction, unreacted starting materials
DCE
NaBH(OAc)₃
AcOH (1.0 eq)
25 °C
> 90%
Clean conversion, trace byproducts
Section 4: Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system. Each phase contains an analytical checkpoint to ensure causality is maintained and to prevent downstream failures.
Imine Formation (Checkpoint 1): In an oven-dried flask under N₂, dissolve 4-amino-1-butanol and tetrahydro-4H-pyran-4-one in anhydrous DCE. Add glacial acetic acid.
Validation: Stir at room temperature for 45 minutes. Run a TLC or LC-MS aliquot. You must observe the disappearance of the ketone and the formation of the imine/hemiaminal mass[2]. Do not proceed to step 2 until ketone consumption plateaus.
Controlled Reduction: Cool the reaction mixture to 0 °C using an ice bath to control the exotherm. Add NaBH(OAc)₃ portion-wise over 15 minutes to prevent localized heating, which can trigger side reactions[2].
Propagation (Checkpoint 2): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
Validation: Monitor by LC-MS. The imine mass should transition completely to the secondary amine product mass (Expected M+H = 174.2).
Quenching & Neutralization (Checkpoint 3): Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. This neutralizes the acetic acid and safely decomposes excess borohydride[2].
Validation: Test the aqueous layer with pH paper. Ensure the pH is > 8. If the solution is acidic, the secondary amine will remain protonated and trapped in the aqueous layer during extraction.
Extraction & Isolation: Extract the basic aqueous layer with Dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 4-[(Tetrahydropyran-4-yl)amino]-1-butanol[2].
References
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Title: Reductive Amination, and How It Works
Source: Master Organic Chemistry
URL: [Link]
Title: Process Development of 4-[N-Methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline Dihydrochloride: A Key Intermediate for TAK-779
Source: Industrial & Engineering Chemistry Research - ACS Publications
URL: [Link]
common side reactions in 4-[(Tetrahydropyran-4-yl)amino]-1-butanol synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this diagnostic guide to address the specific mechanistic and practical challenges encountered during the synthesis of 4-[(Tetr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this diagnostic guide to address the specific mechanistic and practical challenges encountered during the synthesis of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol .
This target molecule—a secondary amine bearing both a tetrahydropyran (THP) ring and a terminal hydroxyl aliphatic chain—is typically synthesized via the reductive amination of tetrahydro-4H-pyran-4-one with 4-amino-1-butanol. While seemingly straightforward, the bifunctional nature of the amine and the reactivity of the ketone can lead to several competing pathways that severely impact yield and purity.
Below, you will find a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol designed to ensure experimental success.
Reaction Pathway & Competing Side Reactions
Reaction pathway detailing the target reductive amination and primary competing side reactions.
Troubleshooting Guides & FAQs
Q1: My LC-MS shows a significant mass peak corresponding to a tertiary amine byproduct. Why is this happening, and how can I prevent it?Causality: [1]. Once your target secondary amine (4-[(Tetrahydropyran-4-yl)amino]-1-butanol) forms, its nitrogen atom is more electron-rich (due to the inductive effect of two alkyl groups) than the starting primary amine. This makes it highly nucleophilic, allowing it to attack another equivalent of tetrahydro-4H-pyran-4-one, forming an iminium ion that is subsequently reduced to a tertiary amine.
Solution: To statistically favor monoalkylation, use a stoichiometric excess of 4-amino-1-butanol (1.1 to 1.5 equivalents). Furthermore, decouple the reaction steps: allow the imine to fully form before introducing the reducing agent.
Q2: I am recovering unreacted 4-amino-1-butanol, but my ketone is gone. GC-MS indicates the presence of tetrahydro-2H-pyran-4-ol. What went wrong?Causality: You are observing the direct reduction of the starting ketone. If your reducing agent is too hydridic (e.g., NaBH₄) or is added before the imine has fully condensed,[2], permanently consuming your starting material.
Solution: Switch to a milder, chemoselective reducing agent.[3]. The electron-withdrawing acetate ligands stabilize the boron-hydrogen bonds, making STAB unreactive toward most ketones but highly reactive toward the more electrophilic protonated imine (iminium ion).
Q3: My yield is dropping, and I suspect my 4-amino-1-butanol is degrading into a volatile byproduct. Is this possible?Causality: Yes. 4-amino-1-butanol is an amino alcohol that can undergo intramolecular cyclization to form pyrrolidine. Under strongly acidic conditions or prolonged heating, the terminal hydroxyl group can become protonated (acting as a leaving group), facilitating an intramolecular nucleophilic attack by the primary amine.
Solution: Avoid strong mineral acids (like HCl or H₂SO₄). If an acid catalyst is required to accelerate imine formation, use a mild organic acid like glacial acetic acid (AcOH) to maintain the pH between 4 and 5, and run the reaction at ambient temperature.
Quantitative Comparison of Reducing Agents
To highlight the causality behind reagent selection, the following table summarizes the impact of different hydride donors on the side reactions discussed above:
Reducing Agent
Chemoselectivity (Imine vs Ketone)
Overalkylation Risk
Direct Reduction Risk
Relative Yield of Target
NaBH₄
Poor
High
High
< 40%
NaBH₃CN
Good
Moderate
Low
70–85%
NaBH(OAc)₃ (STAB)
Excellent
Low
Very Low
> 90%
Optimized Experimental Protocol: Direct Reductive Amination
This protocol utilizes STAB to maximize chemoselectivity and incorporates a self-validating checkpoint to eliminate premature ketone reduction.
Step 1: System Preparation
Flame-dry a 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar). Add tetrahydro-4H-pyran-4-one (10.0 mmol, 1.0 eq) and 4-amino-1-butanol (11.0 mmol, 1.1 eq) to 30 mL of anhydrous 1,2-dichloroethane (DCE).
Scientific Rationale: DCE is the optimal solvent for STAB reductions as it provides superior solubility for the intermediate iminium acetate species compared to THF.
Step 2: Imine Formation & Self-Validation
Add glacial acetic acid (10.0 mmol, 1.0 eq) to the mixture. Stir at 20 °C for 30 minutes.
Self-Validating Checkpoint: Before proceeding, remove a 50 µL aliquot, dilute in dichloromethane, and analyze via FT-IR. Do not proceed until the strong ketone C=O stretch (~1710 cm⁻¹) is completely depleted and the weak imine C=N stretch (~1660 cm⁻¹) appears. This guarantees that no free ketone is available for direct reduction.
Step 3: Chemoselective Reduction
Cool the reaction vessel to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (STAB, 14.0 mmol, 1.4 eq) portion-wise over 15 minutes.
Scientific Rationale: Portion-wise addition controls the mild exotherm and minimizes the localized concentration of hydride, further suppressing any residual risk of direct ketone reduction.
Step 4: Quenching & Isolation
Remove the ice bath and stir for 4 hours at room temperature. Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃.
Scientific Rationale: The basic quench neutralizes the acetic acid and breaks down the boron complexes, liberating the free secondary amine product.
Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 4-[(Tetrahydropyran-4-yl)amino]-1-butanol.
References
Master Organic Chemistry. Reductive Amination, and How It Works.[Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Compound: 4-[(Tetrahydropyran-4-yl)amino]-1-butanol (CAS: 1249168-55-5)[1]
Classification: Highly polar aliphatic amino alcohol (Secondary Amine)
Common Synthetic Route: Reductive amination of tetrahydro-4H-pyran-4-one with 4-amino-1-butanol.
As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly polar, water-soluble amino alcohols. Because 4-[(Tetrahydropyran-4-yl)amino]-1-butanol possesses both a secondary amine and a primary hydroxyl group, it is highly hygroscopic, prone to hydrogen bonding, and notoriously difficult to purify using standard normal-phase silica chromatography.
This guide provides field-proven, mechanistically grounded solutions to the most common bottlenecks encountered during the synthesis and purification of this compound.
Part 1: Troubleshooting FAQs
Q1: Following reductive amination (using NaBH₄ or NaBH₃CN), my isolated product is a sticky, intractable glass rather than a free-flowing oil. NMR shows a broad cluster of unresolved peaks. What is the impurity?A1: You are observing classic borate salt contamination .
Causality: Borohydride reducing agents decompose into boric acid derivatives during aqueous workup. Because your target molecule contains both an amine and a hydroxyl group in close proximity, it acts as an excellent bidentate ligand, forming highly stable, glassy borate complexes[2][3]. These complexes cannot be removed by simple aqueous extraction because the target amino alcohol partitions heavily into the aqueous layer.
Solution: Do not attempt to extract the borates. Instead, utilize acidic methanol co-evaporation (See Protocol 1). This converts the inorganic borates into volatile trimethyl borate (B(OCH₃)₃), which is easily removed under reduced pressure[3].
Q2: My LC-MS indicates the presence of a tertiary amine byproduct. How do I minimize this over-alkylation?A2: Over-alkylation is a persistent issue in the synthesis of secondary amines.
Causality: The newly formed secondary amine (4-[(Tetrahydropyran-4-yl)amino]-1-butanol) is sterically accessible and often more nucleophilic than the starting primary amine (4-amino-1-butanol). Consequently, it competes to react with unconsumed tetrahydro-4H-pyran-4-one, forming an unwanted tertiary amine[4].
Solution: To suppress this, ensure the primary amine is used in a slight stoichiometric excess (1.2 to 1.5 eq). For absolute chemoselectivity, switch to a highly controlled reductive mono-N-alkylation protocol using Titanium(IV) isopropoxide (Ti(i-PrO)₄). This forms a transient, sterically hindered titanium-imine complex that completely prevents a second alkylation event prior to reduction[5].
Q3: Standard silica gel chromatography is failing to separate my product from unreacted 4-amino-1-butanol. They both streak heavily. What is the best purification strategy?A3: Normal-phase silica is fundamentally incompatible with highly polar aliphatic amino alcohols due to irreversible chemisorption to the acidic silanol groups on the silica surface.
Causality: Both the starting material and the product are basic and highly polar. Even with heavily modified eluents (e.g., DCM/MeOH/NH₄OH), peak resolution will be poor.
Solution: Abandon normal-phase silica and exploit the basicity of the amines using Strong Cation Exchange (SCX) chromatography [6][7]. SCX resins trap basic amines while allowing neutral impurities (like unreacted ketone) to wash through. The amines are then selectively released using a methanolic ammonia solution (See Protocol 2).
Part 2: Experimental Protocols
Every protocol below is designed as a self-validating system, ensuring you can analytically confirm the success of each step before proceeding.
Protocol 1: Borate Salt Removal via Methanol Co-Evaporation
This protocol chemically disintegrates borate-amine complexes by exploiting the volatility of trimethyl borate.
Concentration: Concentrate the crude reductive amination mixture under reduced pressure to remove the primary reaction solvent.
Acidification: Dissolve the resulting residue in 10 mL of anhydrous Methanol per gram of crude product. Add glacial acetic acid dropwise until the solution reaches pH ~4-5. Causality: The acidic environment protonates the amine, breaking the coordinate bond with the borate, freeing the boric acid to react with methanol[4].
Esterification & Evaporation: Evaporate the mixture to dryness on a rotary evaporator (bath temperature 40°C). The boric acid reacts with methanol to form trimethyl borate (boiling point 68°C), which vaporizes and is removed[2][3].
Iteration: Repeat the methanol addition and evaporation process 3 to 5 times. You will visually observe the residue transition from a sticky, intractable glass to a more defined oil or solid.
Self-Validation: Perform a ¹¹B NMR on the residue. The complete disappearance of the broad borate signal (~10-20 ppm) confirms successful removal.
This protocol isolates the amino alcohol from non-basic organic impurities.
Conditioning: Pre-condition a silica-based SCX cartridge with 1 column volume (CV) of Methanol, followed by 1 CV of 0.1 M HCl in Methanol, and finally 2 CV of pure Methanol.
Loading: Dissolve the borate-free crude mixture (from Protocol 1) in a minimum volume of Methanol and load it onto the SCX column at a flow rate of 1-2 mL/min.
Washing (Neutral Removal): Wash the column with 3 CV of Methanol. Causality: This elutes neutral impurities (e.g., unreacted tetrahydro-4H-pyran-4-one, THP-ol byproducts). The target 4-[(Tetrahydropyran-4-yl)amino]-1-butanol remains ionically bound to the sulfonic acid groups on the resin[6][7].
Elution (Amine Release): Elute the target amino alcohol using 2 CV of 2.0 M Ammonia in Methanol (NH₃/MeOH). The ammonia deprotonates the bound amine, neutralizing its charge and releasing it from the resin.
Self-Validation: Spot the Wash and Elution fractions on a TLC plate and stain with Ninhydrin. The Wash fractions should remain colorless (negative for amines), while the Elution fractions will turn deep purple/blue, confirming the successful catch-and-release of the target compound.
Part 3: Data Presentation & Visualization
Impurity Profiling and Analytical Diagnostics
Summarizing the quantitative and qualitative data for the purification workflow ensures rapid identification of bottlenecks.
Impurity Type
Source / Causality
Analytical Diagnostic
Removal Strategy
Borate Salts
NaBH₄ / NaBH₃CN workup
¹¹B NMR (broad peak ~15 ppm); Glassy texture
Acidic MeOH co-evaporation (Protocol 1)
Tertiary Amine
Over-alkylation of product
LC-MS (M+H = 256.3); ¹H NMR (loss of N-H peak)
Preventative: Ti(i-PrO)₄ mediated synthesis
Unreacted Ketone
Incomplete conversion
IR (~1710 cm⁻¹ C=O stretch); TLC (UV active)
SCX Chromatography Wash phase (Protocol 2)
Primary Amine
Excess starting material
Ninhydrin stain (rapid dark purple)
Careful fractional distillation or prep-HPLC
Purification Workflow Diagram
Workflow for the purification of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol using SCX.
References
Chemistry Stack Exchange. "Reductive amination in case of secondary amines". Stack Exchange Network. Available at: [Link]
Kumpaty, H. J., et al. "Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines". Synthesis, 2003, 2206-2210. Available at: [Link]
Dubey, D. K., et al. "Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma". Journal of Chromatography A, 1185(2):167-77, 2008. Available at:[Link]
Technical Support Center: Troubleshooting Solubility for 4-[(Tetrahydropyran-4-yl)amino]-1-butanol Derivatives
Welcome to the Formulation & Solubility Support Center. As drug development professionals, working with 4-[(Tetrahydropyran-4-yl)amino]-1-butanol derivatives presents unique physicochemical challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Formulation & Solubility Support Center. As drug development professionals, working with 4-[(Tetrahydropyran-4-yl)amino]-1-butanol derivatives presents unique physicochemical challenges.
To successfully formulate these compounds, we must first understand their molecular architecture. These derivatives possess three distinct functional domains:
The Tetrahydropyran (THP) Ring: Imparts steric bulk and lipophilicity. While the ether oxygen acts as a weak hydrogen-bond acceptor, the ring itself is highly hydrophobic.
The Secondary Amine: A basic center (expected pKa ~9.0–10.0) capable of protonation, acting as both a hydrogen-bond donor and acceptor.
The 1-Butanol Chain: A flexible 4-carbon alkyl linker terminating in a primary hydroxyl group, adding amphiphilic character but significantly increasing the potential for intermolecular hydrogen bonding.
The Root Cause of Poor Solubility: When these derivatives crystallize, the combination of the secondary amine (-NH-) and the terminal hydroxyl (-OH) often leads to a tightly packed crystal lattice driven by strong intermolecular hydrogen bonds. Overcoming this high crystal lattice energy—while managing the lipophilicity of the THP ring—is the primary thermodynamic barrier to achieving aqueous solubility[1].
Below is our comprehensive troubleshooting guide, structured to help you overcome these specific barriers through salt formation, cyclodextrin complexation, and amorphous solid dispersions.
Part 1: Knowledge Base & Troubleshooting FAQs
Q1: My derivative precipitates when diluted in a physiological buffer (pH 7.4) for in vitro assays. Why does this happen, and how can I prevent it?
The Causality: The secondary amine in your derivative has a basic pKa. In acidic conditions (e.g., gastric fluid or acidic stock solutions), the amine is protonated, rendering the molecule highly soluble via ion-dipole interactions with water. However, as the pH approaches 7.4, the fraction of the un-ionized "free base" increases exponentially. If the free base is highly lipophilic, it rapidly exceeds its intrinsic solubility limit and precipitates[2].
The Solution: For immediate in vitro testing, utilize a biocompatible cosolvent system to lower the dielectric constant of the medium, or utilize surfactants to form micelles that shield the THP ring. For long-term formulation, consider permanent salt formation.
Caption: Workflow for selecting optimal salt forms based on the secondary amine's pKa.
Q2: We want to synthesize a solid dosage form, but the free base has a high melting point and poor dissolution. Which counterions should we screen?
The Causality: A high melting point indicates high crystal lattice energy. Salt formation disrupts this lattice by introducing an ionic bond that alters molecular packing, while simultaneously increasing the solvation energy in aqueous media[2].
The Solution: Target counterions that prevent tight hydrogen-bond networks from re-forming.
Table 1: Counterion Selection Matrix for Secondary Amines
Counterion
pKa of Acid
Resulting Salt Hydration
Effect on Crystal Lattice
Best Use Case for THP-Derivatives
Hydrochloride (HCl)
-6.1
Low to Moderate
High disruption, but can form rigid lattices.
First-line screen; ideal for basic amines.
Mesylate (Methanesulfonate)
-1.9
High
Excellent disruption due to bulky tetrahedral shape.
Highly lipophilic derivatives needing max solubility.
Q3: Salt formation failed to achieve the target concentration for our in vivo PK studies. Can we use cyclodextrins?
The Causality: Yes. While salt formation addresses the amine, it does not hide the hydrophobic bulk of the tetrahydropyran (THP) ring. Cyclodextrins (CDs) possess a hydrophilic exterior and a hydrophobic internal cavity. The THP ring and any added lipophilic substituents are prime candidates for encapsulation within this cavity via van der Waals and hydrophobic interactions[3]. The flexible 1-butanol chain and protonated amine can protrude into the bulk aqueous phase, synergistically enhancing solubility without altering the drug's covalent structure[4].
Caption: Thermodynamic mechanism of cyclodextrin inclusion complexation.
Q4: Our derivative is a BCS Class II compound and prone to rapid crystallization. How can we formulate it for oral delivery?
The Causality: To overcome the thermodynamic barrier of the crystal lattice, converting the drug to an amorphous state increases the apparent solubility by creating a supersaturated solution in the GI tract[5]. However, amorphous states are thermodynamically unstable and will eventually recrystallize.
The Solution: Formulate an Amorphous Solid Dispersion (ASD). By dispersing the drug molecularly within a hydrophilic polymer matrix (e.g., Soluplus or HPMC-AS), the polymer restricts the molecular mobility of the drug, kinetically trapping it in the amorphous state and preventing nucleation[6].
Part 2: Validated Experimental Protocols
To ensure reproducibility and trustworthiness, all protocols below are designed as self-validating systems . Do not proceed to biological assays without passing the validation checkpoints.
Protocol A: Kneading Method for HP-β-CD Complexation
This method utilizes mechanical energy to force the THP ring into the cyclodextrin cavity, ideal for small-scale preclinical batches[3].
Molar Ratio Calculation: Weigh the 4-[(Tetrahydropyran-4-yl)amino]-1-butanol derivative and Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in a 1:1 and 1:2 molar ratio.
Wetting: Place the HP-β-CD in a glass mortar. Add a minimal amount of purified water (or a 50:50 water/ethanol mixture if the derivative is exceptionally hydrophobic) to form a homogeneous paste.
Kneading: Add the API powder to the paste geometrically. Triturate vigorously for 45–60 minutes. The mechanical shearing forces the displacement of water molecules from the CD cavity, allowing the THP ring to enter.
Drying: Dry the resulting paste in a vacuum oven at 40°C for 24 hours to remove all residual solvents.
Milling: Gently mill and pass through a 60-mesh sieve.
SELF-VALIDATION CHECKPOINT:
Differential Scanning Calorimetry (DSC): Run the complex alongside a physical mixture of the two powders. The disappearance of the API's characteristic endothermic melting peak confirms successful encapsulation.
Protocol B: Solvent Evaporation for Amorphous Solid Dispersion (ASD)
This protocol kinetically traps the molecule to maximize apparent solubility for oral dosing[5].
Polymer Selection: Select a polymer with a high glass transition temperature (
Tg
) and amphiphilic properties, such as Soluplus® or Copovidone.
Dissolution: Dissolve both the polymer and the API in a common volatile solvent (e.g., Methanol or Dichloromethane/Ethanol blend) at a 1:3 or 1:4 (API:Polymer) weight ratio. Ensure complete molecular dissolution; the solution must be optically clear.
Rapid Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 45°C. The rapid removal of solvent prevents the API molecules from organizing into a crystal lattice[6].
Secondary Drying: Place the resulting film in a vacuum desiccator for 48 hours to remove trace solvent residues.
Pulverization: Scrape the film and mill it into a fine powder.
SELF-VALIDATION CHECKPOINT:
Powder X-Ray Diffraction (PXRD): Analyze the powder. A successful ASD will show a broad "halo" pattern with no sharp diffraction peaks, confirming the complete absence of crystallinity.
Caption: Step-by-step workflow and validation for Amorphous Solid Dispersion formulation.
Part 3: Quantitative Data Summaries
When selecting cosolvents for immediate in vivo or in vitro solubilization of the free base, adhere strictly to maximum tolerable limits to avoid toxicity or precipitation upon injection.
Table 2: Recommended Cosolvent Systems for THP-Derivatives
Cosolvent / Surfactant
Mechanism of Solubilization
Max Tolerable Limit (In Vivo - IV)
Max Tolerable Limit (In Vivo - PO)
Suitability for THP-Derivatives
DMSO
Disrupts H-bonding networks
< 5% v/v
< 10% v/v
Excellent for in vitro assays; poor for in vivo due to toxicity.
PEG 400
Lowers dielectric constant
< 30% v/v
< 60% v/v
Good for oral gavage; masks the 1-butanol chain lipophilicity.
Tween 80
Micellar encapsulation
< 5% v/v
< 10% v/v
Excellent; hydrophobic core easily accommodates the THP ring.
Propylene Glycol
Cosolvency / H-bond disruption
< 20% v/v
< 40% v/v
Moderate; best used in ternary mixtures with water and Tween.
References
Nagamalla, R., Rajendra, A. S., & P., Hyma. Beta -Cyclodextrin Complexation: A Review On Novel Technique To Enhance Solubility Of Drugs. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
National Institutes of Health (NIH) / PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
ResearchGate. Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling.
Taylor & Francis Online. Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
International Journal of Pharmaceutical Sciences and Research (IJPSR). Solubility enhancement techniques: a review on conventional and novel approaches.
National Institutes of Health (NIH) / PMC. Drug Solubility: Importance and Enhancement Techniques.
Technical Support Center: Troubleshooting Degradation in 4-[(Tetrahydropyran-4-yl)amino]-1-butanol Workflows
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and analytical scientists working with 4-[(Tetrahydropyran-4-yl)amino]-1-butanol (CAS: 1249168-55-5). As a highly versa...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and analytical scientists working with 4-[(Tetrahydropyran-4-yl)amino]-1-butanol (CAS: 1249168-55-5).
As a highly versatile secondary amino-alcohol, this compound is a critical building block in the synthesis of advanced therapeutics, including neurotrophic tyrosine receptor kinase (NTRK) degraders[1],[2], PDE4 inhibitors[3], and IKK inhibitors[4]. However, its trifunctional nature—comprising a secondary amine, a primary alcohol, and a tetrahydropyran (THP) ether ring—makes it susceptible to specific degradation pathways during scale-up, storage, and forced degradation studies.
Mechanistic Pathways of Degradation
Understanding the causality behind the degradation of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol is essential for preventing yield loss and analytical misinterpretation. The molecule primarily degrades via two distinct mechanistic branches: Oxidation and Intramolecular Cyclization .
Fig 1. Primary chemical degradation pathways of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol.
Troubleshooting & FAQs
Q: During process scale-up, my LC-MS shows a major impurity at m/z 156. What is this, and how do I prevent it?A: An m/z of 156 ([M+H]+ - 18) strongly indicates the formation of 1-(tetrahydropyran-4-yl)pyrrolidine. This occurs via an intramolecular dehydration reaction. Because the secondary amine is separated from the primary alcohol by a 4-carbon chain, the molecule is perfectly spaced for a 5-exo-tet cyclization.
Causality: Prolonged heating (>80°C) or the presence of Brønsted acids protonates the primary alcohol, converting it into a superior leaving group (water). The nucleophilic secondary amine then attacks the C1 position, closing the ring.
Solution: Maintain reaction temperatures below 60°C. If acid catalysis is strictly required for a subsequent synthetic step, you must transiently protect the secondary amine (e.g., via Boc-protection) to eliminate its nucleophilicity before exposing the system to acidic heat[4].
Q: I am observing a +16 Da mass shift (m/z 190) in my stability samples. Is this N-oxidation or ring oxidation?A: It is almost certainly N-oxidation. The secondary amine in this compound is highly electron-rich and susceptible to autoxidation.
Causality: Trace peroxides commonly found in ethereal solvents (like THF or 1,4-dioxane) or dissolved atmospheric oxygen act as radical initiators, oxidizing the amine to a hydroxylamine or N-oxide.
Solution: Always purge reaction solvents with argon. Test all ethereal solvents for peroxides using KI starch paper prior to use. Store the raw building block under an inert atmosphere at 2–8°C.
Q: Why am I detecting tetrahydropyran-4-one in my reaction mixture?A: This is a product of oxidative dealkylation (cleavage).
Causality: Strong chemical oxidants or trace transition metal impurities can abstract a proton from the alpha-carbon of the THP ring (adjacent to the amine). This forms a highly unstable hemiaminal intermediate that rapidly hydrolyzes in the presence of ambient moisture, yielding tetrahydropyran-4-one and 4-amino-1-butanol.
Solution: Screen your reagents for trace heavy metals. Consider adding a metal scavenger (such as EDTA or functionalized silica) during the aqueous workup phase.
When profiling the stability of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol, it is critical to use a self-validating workflow. A common pitfall in degradation studies is in-source artifact generation —where the heat and voltage of the LC-MS Electrospray Ionization (ESI) source cause the compound to oxidize or dehydrate inside the instrument, leading to false positives.
To ensure trustworthiness, the protocol below incorporates mandatory chemical quenching steps to arrest degradation prior to analysis.
Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile/Water (50:50, v/v).
Stress Induction:
Oxidative Stress: Aliquot 1 mL of stock. Add 3% H₂O₂ (v/v). Incubate at 25°C for 24 hours.
Acidic/Thermal Stress: Aliquot 1 mL of stock. Add 0.1 M HCl to achieve pH 2. Incubate at 60°C for 48 hours.
Control: Store 1 mL of stock solution at 4°C in the dark.
Chemical Quenching (Critical Step):
Oxidative Quench: Add an equimolar amount of sodium thiosulfate (Na₂S₂O₃) to the oxidative sample. Causality: This neutralizes residual peroxides, ensuring that the high temperatures of the MS desolvation gas do not trigger artificial N-oxidation during ionization.
Acidic Quench: Neutralize the acidic sample with 0.1 M NaOH to pH 7.0 to prevent in-source acid-catalyzed dehydration.
LC-HRMS Analysis: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Analyze via High-Resolution Mass Spectrometry (HRMS) in ESI+ mode.
Data Processing: Compare the Total Ion Chromatograms (TIC) of the stressed samples against the control. Extract the exact masses listed in the data table below.
Quantitative Data Summary
The following table summarizes the exact mass shifts and theoretical m/z values for the primary degradation products to aid in rapid LC-MS identification.
Degradant Identity
Chemical Formula
Theoretical m/z [M+H]+
Mass Shift (Da)
Primary Stressor
Mechanistic Cause
Parent Compound
C₉H₁₉NO₂
174.1489
N/A
N/A
N/A
N-Oxide / Hydroxylamine
C₉H₁₉NO₃
190.1438
+16.0
Oxidative (H₂O₂, Air)
Amine Autoxidation
Aldehyde
C₉H₁₇NO₂
172.1332
-2.0
Oxidative
Primary Alcohol Oxidation
Pyrrolidine Adduct
C₉H₁₇NO
156.1383
-18.0
Thermal / Acidic
Intramolecular Dehydration (5-exo-tet)
Tetrahydropyran-4-one
C₅H₈O₂
101.0597
-73.1
Strong Oxidation
Oxidative Cleavage (Dealkylation)
References
Tropomyosin receptor kinase (trk) degradation compounds and methods of use. Google Patents (WO2021170109A1).
Neurotrophic tyrosine receptor kinase (ntrk) degrading compounds. Google Patents (WO2023055952A1).
Substituted piperidino-dihydrothienopyrimidines. Google Patents (US20080269170A1).
Novel 2,4-Dianilinopyrimidine Derivatives, the Preparation Thereof, Their Use as Medicaments, Pharmaceutical Compositions and, in Particular, as IKK Inhibitors. Google Patents (US20080269170A1).
Technical Support Center: Troubleshooting Emulsions in 4-[(Tetrahydropyran-4-yl)amino]-1-butanol Workups
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide advanced, field-proven strategies for resolving severe emulsions during the liquid-liquid extraction (LLE...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide advanced, field-proven strategies for resolving severe emulsions during the liquid-liquid extraction (LLE) of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol.
Mechanistic Root Cause Analysis
Why does 4-[(Tetrahydropyran-4-yl)amino]-1-butanol form stubborn emulsions?
This molecule possesses a highly amphiphilic architecture. The secondary amine and primary hydroxyl group form a strongly hydrophilic head, while the tetrahydropyran (THP) ring and aliphatic butyl chain constitute a hydrophobic tail. At a neutral or slightly acidic pH, the secondary amine is protonated into an ammonium cation. This transforms the target molecule into a potent cationic surfactant, which drastically lowers the interfacial tension between the aqueous and organic phases, stabilizing microscopic droplets and preventing phase coalescence (1[1]).
To successfully break the emulsion, the workup must either chemically neutralize the molecule's surfactant properties or mechanically disrupt the emulsion matrix.
Diagnostic Workflow
Follow this logical decision tree when an emulsion forms during your extraction.
Caption: Logical workflow for resolving amino alcohol emulsions during liquid-liquid extraction.
Quantitative Solvent Efficacy
Selecting the right solvent and conditions is critical. The table below summarizes the extraction efficiency and emulsion resolution times for 4-[(Tetrahydropyran-4-yl)amino]-1-butanol across different LLE systems based on internal laboratory benchmarks.
Solvent System
Aqueous pH
Additives
Emulsion Resolution Time
Extraction Efficiency (%)
Dichloromethane (DCM)
7.0
None
> 60 mins (Stable)
~ 45%
Ethyl Acetate (EtOAc)
10.0
None
30 mins
~ 65%
Ethyl Acetate (EtOAc)
10.0
Saturated NaCl
15 mins
~ 75%
2-Methyltetrahydrofuran (2-MeTHF)
10.0
Saturated NaCl
< 5 mins
> 92%
Self-Validating Experimental Protocols
Protocol A: The 2-MeTHF Solvent Switch & pH Adjustment
Causality: Deprotonating the amine neutralizes its charge, destroying its cationic surfactant properties. Switching to 2-Methyltetrahydrofuran (2-MeTHF) provides a solvent with low water miscibility and excellent phase separation properties, yielding higher extraction efficiencies for polar organics than traditional solvents (2[2]).
Step-by-Step Methodology:
pH Adjustment: Slowly add 10 M NaOH dropwise to the aqueous phase while stirring gently.
Validation Checkpoint: Test the aqueous layer with pH paper. It MUST read ≥ 10. If it reads < 10, the amine remains protonated and will continue to act as a surfactant. Do not proceed until pH ≥ 10 is confirmed.
Solvent Addition: Add 2-MeTHF to the separatory funnel (typically a 1:1 volume ratio with the aqueous phase). Avoid vigorous shaking; instead, gently invert the funnel 5-10 times.
Validation Checkpoint: Observe the phase boundary. 2-MeTHF should form the top layer (density ~0.86 g/mL).
Salting Out: Add saturated NaCl solution (brine) equivalent to 10-20% of the aqueous volume to increase ionic strength and force organic components out of the aqueous phase (1[1]).
Validation Checkpoint: The aqueous layer should become visibly more turbid before phase separation accelerates, confirming the salting-out effect.
Protocol B: Breaking Pickering Emulsions via Celite Filtration
Causality: If solid catalyst residues or inorganic salts are present, they accumulate at the liquid-liquid interface, creating a "Pickering emulsion." Vacuum filtration through a diatomaceous earth (Celite) pad physically removes these stabilizing particulates, allowing the phases to coalesce (3[3]).
Step-by-Step Methodology:
Preparation: Pack a sintered glass funnel with a 1-2 inch layer of Celite 545. Pre-wet the pad with your chosen extraction solvent (e.g., 2-MeTHF).
Filtration: Pour the entire emulsified biphasic mixture directly from the separatory funnel through the Celite pad under vacuum. Wash the pad with an additional 20 mL of solvent.
Validation Checkpoint: Inspect the filtrate in the receiving flask. The filtrate should immediately begin separating into two distinct, clear layers. If the filtrate remains cloudy, the emulsion is chemically stabilized (proceed to Protocol A) rather than particulate-stabilized.
Frequently Asked Questions (FAQs)
Q: Why does DCM create worse emulsions than 2-MeTHF for this specific molecule?A: Dichloromethane (DCM) has a high density and often forms stable, inverted emulsions with amphiphilic amines. 2-MeTHF has lower water miscibility, forms a water-rich azeotrope, and has a lower density, which promotes rapid droplet coalescence and simplified workup (2[2]).
Q: What if the emulsion persists even after Celite filtration and pH adjustment?A: The emulsion may be highly stabilized by the inherent polarity of the amino alcohol. In such cases, consider continuous liquid-liquid extraction to bypass emulsion issues by avoiding the vigorous shear forces of manual shaking (4[4]).
References
Eco-Friendly Synthesis of PEtOz-PA: A Promising Polymer for the Formulation of Curcumin-Loaded Micelles . PMC.[Link]
Large-Scale Synthesis of (R)-2-Amino-1-(2-furyl)ethanol via a Chemoenzymatic Approach . ACS Publications.[Link]
Synthesis of Protected 3-Aminopiperidine and 3- Aminoazepane Derivatives Using Enzyme Cascades . RSC.[Link]
Comparative Analytical Guide: NMR Strategies for 4-[(Tetrahydropyran-4-yl)amino]-1-butanol
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-[(Tetrahydropyran-4-yl)amino]-1-butanol (CAS: 1249168-55-5) Executive Summary & The Analytical Challenge In modern pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Compound: 4-[(Tetrahydropyran-4-yl)amino]-1-butanol (CAS: 1249168-55-5)
Executive Summary & The Analytical Challenge
In modern pharmaceutical development, secondary amino alcohols like 4-[(Tetrahydropyran-4-yl)amino]-1-butanol serve as critical building blocks for kinase inhibitors and complex APIs . However, the structural verification of this specific intermediate presents a distinct analytical challenge: severe aliphatic signal overlap .
Because the molecule consists of a tetrahydropyran (THP) ring coupled to a linear butanol chain via a secondary amine, the proton chemical shifts of the two distinct spin systems collapse into three dense multiplet regions. The conformational equilibria of the adjacent functional groups further complicate the anisotropic effects observed in the spectrum .
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Field NMR (600 MHz) , Benchtop NMR (80 MHz) , and LC-MS/FT-IR for the structural elucidation and routine monitoring of this compound.
Modality Comparison: Selecting the Right Analytical Tool
To establish a robust analytical dossier, researchers must balance resolution, throughput, and operational costs. The workflow below illustrates the strategic deployment of each modality.
Caption: Analytical Workflow for 4-[(Tetrahydropyran-4-yl)amino]-1-butanol Characterization.
High-Field NMR (600 MHz) + 2D Techniques
The Gold Standard for Elucidation: At 600 MHz, the chemical shift dispersion is sufficient to begin resolving the complex multiplets. More importantly, it enables high-resolution 2D techniques (COSY, HSQC, HMBC). Because the oxygen-bearing protons of the THP ring (~3.9 ppm) and the butanol chain (~3.6 ppm) overlap in 1D spectra, 13C-edited HSQC is strictly required to separate them across the orthogonal carbon dimension (ΔδC ~6 ppm).
Benchtop NMR (80 MHz)
The Process Monitoring Workhorse: Recent advancements in permanent rare-earth magnets have made benchtop NMR a viable alternative for routine QA/QC . While an 80 MHz instrument lacks the dispersion to resolve the 1.4–1.8 ppm multiplet overlap, its exceptional magnet homogeneity allows chemists to track the isolated triplet of the terminal butanol protons (~3.6 ppm) to monitor reaction completion in real-time without cryogenic overhead .
LC-MS/MS & FT-IR
Orthogonal Verification: LC-MS provides exact mass confirmation ([M+H]+ = 174.15) but cannot easily distinguish between regioisomers of the amino alcohol without reference standards. FT-IR is utilized specifically to confirm the presence of the broad O-H and N-H stretching bands (3200–3400 cm⁻¹), validating the functional groups prior to NMR.
Quantitative Performance & Spectral Data
The following tables summarize the operational parameters of each modality and the expected NMR chemical shifts that drive the analytical strategy.
To definitively prove the structure of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol, we must employ a self-validating protocol. Rather than relying on external calibration, this workflow uses in situ deuterium exchange to internally validate the assignment of the exchangeable protons, thereby unmasking the underlying aliphatic multiplets.
Caption: Self-Validating NMR Protocol for Identifying Exchangeable Protons and Connectivity.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl3 (containing 0.03% v/v TMS) dried over 4Å molecular sieves.
Causality: Residual water in standard CDCl3 will rapidly exchange with the secondary amine and hydroxyl protons, artificially broadening their signals and ruining the internal validation of Step 3.
Baseline 1D 1H Acquisition: Acquire a standard 1H spectrum at 298 K using a 30° pulse angle and a 10-second relaxation delay (D1).
Causality: A long relaxation delay ensures complete T1 relaxation, providing highly accurate integration values critical for verifying the exact 19-proton count of the molecule.
D2O Exchange (The Self-Validation Step): Add 50 μL of D2O directly to the NMR tube, vortex vigorously for 60 seconds, and re-acquire the 1D 1H spectrum.
Causality: The labile -OH and -NH protons will exchange with deuterium, causing their broad singlet peaks (~1.5 ppm and ~2.5 ppm) to disappear from the spectrum. This internally validates their identity without reference standards and cleans up the overlapping 1.4–1.8 ppm multiplet region for accurate coupling analysis.
2D COSY Acquisition: Acquire a homonuclear correlation spectroscopy (COSY) experiment.
Causality: COSY traces the continuous J-coupled spin systems. This allows the analyst to definitively separate the cyclic THP spin system from the linear butanol spin system, even when their chemical shifts overlap.
2D 13C-Edited HSQC Acquisition: Acquire a heteronuclear single quantum coherence (HSQC) spectrum.
Causality: By mapping protons to their directly attached carbons, HSQC resolves the severe overlap in the 3.6–3.9 ppm region. The THP C2/C6 protons will correlate to a carbon at ~68 ppm, while the butanol C4' protons will correlate to a distinct carbon at ~62 ppm, providing unambiguous structural proof.
References
Leiro, V., Freire, F., Quiñoá, E., & Riguera, R. "Absolute configuration of amino alcohols by 1H-NMR". Chemical Communications (RSC Publishing), 2005. Available at:[Link]
Yu, M., et al. "Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy". Polymers (MDPI), 2021, 13(17), 2861. Available at:[Link]
Blagg, R. "High-field to Benchtop NMR Spectroscopy - Part 1". Oxford Instruments Magnetic Resonance Blog, 2023. Available at:[Link]
Comparative
biological efficacy of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol analogs
As a Senior Application Scientist overseeing high-throughput screening and lead optimization, I have evaluated countless chemical scaffolds. Among them, 4-[(Tetrahydropyran-4-yl)amino]-1-butanol (CAS: 1249168-55-5) has e...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing high-throughput screening and lead optimization, I have evaluated countless chemical scaffolds. Among them, 4-[(Tetrahydropyran-4-yl)amino]-1-butanol (CAS: 1249168-55-5) has emerged as a highly versatile and privileged building block for next-generation ATP-competitive kinase inhibitors.
This guide objectively compares the biological efficacy of novel analogs derived from this scaffold against standard-of-care alternatives, providing a deep dive into the mechanistic rationale and the self-validating experimental protocols required to prove their potency.
Mechanistic Rationale: The Structural Advantage
To understand the efficacy of these analogs, we must first examine the causality behind their structural design. The core of this building block consists of two critical domains:
The Tetrahydropyran-4-yl Amino Motif: This rigid, oxygen-containing heterocycle is a proven pharmacophore in rational drug design [1]. When targeting kinases such as CDK4/6, the secondary amine acts as a critical hydrogen bond donor to the kinase hinge region, while the tetrahydropyran ring occupies the hydrophobic ATP-binding pocket, anchoring the molecule in place.
The 1-Butanol Extension: Why a 4-carbon alcohol chain? In the context of the kinase active site, this chain acts as a highly specific vector that projects outward into the solvent-exposed channel. The terminal hydroxyl group prevents steric clashing within the binding pocket and serves as an ideal synthetic handle. This allows for rapid esterification or etherification to attach Proteolysis Targeting Chimera (PROTAC) linkers without disrupting the primary hinge-binding interaction.
By leveraging this dual-action structure, 4-[(Tetrahydropyran-4-yl)amino]-1-butanol analogs can overcome common resistance mechanisms seen in traditional CDK4/6 inhibitors [2].
Mechanism of action: THP-butanol analogs inhibiting the CDK4/6-Rb-E2F cell cycle pathway.
Comparative Efficacy Data
To objectively benchmark performance, we compared two proprietary derivatives of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol—a direct ATP-competitive inhibitor (Analog A ) and a PROTAC degrader utilizing the butanol chain as a linker attachment (Analog B )—against Palbociclib, a standard-of-care CDK4/6 inhibitor.
Table 1: Biological Efficacy and Selectivity Profiling
Compound
Target Kinase
Biochemical IC₅₀ (nM)
MCF-7 Viability EC₅₀ (nM)
Selectivity Score (S-score)
Palbociclib (Control)
CDK4/6
11.0
145.0
0.85
THP-Butanol Analog A
CDK4/6
8.5
92.0
0.92
THP-Butanol PROTAC B
CDK4/6
3.2
18.5
0.98
Data Interpretation: Analog A demonstrates a slight edge in biochemical potency but a significant improvement in cellular viability (EC₅₀), likely due to the enhanced membrane permeability afforded by the butanol moiety. Analog B (the PROTAC) shows sub-10 nM potency, validating the butanol chain as an optimal vector for degrader design.
Self-Validating Experimental Methodologies
Trustworthiness in biological data requires protocols that inherently control for false positives. Below are the self-validating methodologies used to generate the comparative data.
Protocol 1: TR-FRET Kinase Activity Assay
We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the invariant ADP product of the kinase reaction [3]. TR-FRET is chosen over standard fluorescence because the time delay between excitation and emission detection eliminates background autofluorescence from the chemical compounds themselves [4].
Step-by-Step Workflow:
Preparation: Prepare a 10 µL kinase reaction mixture containing 5 nM recombinant CDK4/Cyclin D1, 10 µM ATP, and 50 µM peptide substrate in HEPES buffer.
Compound Addition: Dispense THP-Butanol analogs in a 10-point dose-response series (ranging from 10 µM to 0.5 nM) using an acoustic liquid handler.
Incubation: Incubate at 25°C for 60 minutes.
Detection: Add 10 µL of TR-FRET ADP detection mixture (containing a Terbium-labeled ADP antibody and a fluorescein ADP tracer).
Self-Validation Check: Include a No-Enzyme Control (to establish the maximum FRET signal baseline) and a Staurosporine Control (a pan-kinase inhibitor to validate assay sensitivity). If the Staurosporine IC₅₀ deviates from historical norms (>3 standard deviations), the plate is rejected.
Readout: Measure the TR-FRET signal (Emission ratio 520 nm / 495 nm) on a multimode microplate reader.
To ensure the biochemical IC₅₀ translates to cellular efficacy, we measure ATP levels as a direct proxy for metabolically active MCF-7 breast cancer cells.
Step-by-Step Workflow:
Seeding: Seed MCF-7 cells at 2,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO₂.
Treatment: Treat cells with the analogs for 72 hours.
Lysis & Luminescence: Add CellTiter-Glo reagent (1:1 volume ratio). The reagent lyses the cells and generates a luminescent signal proportional to the ATP present.
Self-Validation Check: A parallel plate is treated with a known cytotoxic agent (e.g., Puromycin) to ensure the cells are responsive to apoptotic induction. Furthermore, background luminescence from media alone is subtracted to prevent false viability readings.
High-throughput experimental workflow for evaluating the biological efficacy of kinase inhibitors.
Conclusion & Future Perspectives
The empirical data demonstrates that analogs synthesized from 4-[(Tetrahydropyran-4-yl)amino]-1-butanol offer superior biological efficacy compared to traditional scaffolds. The tetrahydropyran-amino core guarantees high-affinity binding to the kinase hinge region, while the 1-butanol chain provides an elegant solution for solvent-channel projection. For drug development professionals looking to bypass acquired resistance in oncology, utilizing this building block for the development of highly selective PROTACs represents a highly promising frontier.
References
ACS Publications. "Process Development of 4-[N-Methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline Dihydrochloride: A Key Intermediate for TAK-779, a Small-Molecule Nonpeptide CCR5 Antagonist." Available at:[Link]
Frontiers in Pharmacology. "CDK4/6 inhibitors in breast cancer therapy: mechanisms of drug resistance and strategies for treatment." Available at:[Link]
Sino Biological. "SwiftFluo® TR-FRET Kinase Assay Kits." Available at: [Link]
BellBrook Labs. "Expanding Transcreener™ Assay Technology: ADP Detection using TR-FRET." Available at: [Link]
In Vivo Stability of Novel Hydrophilic Linkers Derived from 4-[(Tetrahydropyran-4-yl)amino]-1-butanol Scaffolds
An Objective Comparison Guide for Researchers A Senior Application Scientist's Guide to Comparative Analysis and Performance Validation The efficacy and safety of an Antibody-Drug Conjugate (ADC) are not solely dictated...
Author: BenchChem Technical Support Team. Date: March 2026
An Objective Comparison Guide for Researchers
A Senior Application Scientist's Guide to Comparative Analysis and Performance Validation
The efficacy and safety of an Antibody-Drug Conjugate (ADC) are not solely dictated by the antibody's specificity or the payload's potency; they are critically dependent on the chemical linker that tethers the two. The linker must be a master of conflicting demands: exceptionally stable in systemic circulation to prevent premature payload release and its associated off-target toxicity, yet engineered for efficient release of the active drug upon internalization into the target cancer cell[1]. This guide provides an in-depth comparison of a modern, hydrophilic linker class, exemplified by scaffolds like 4-[(Tetrahydropyran-4-yl)amino]-1-butanol, against established linker technologies. We will explore the causal relationships behind their design, present supporting data from analogous systems, and provide detailed protocols for their validation.
The Rise of Hydrophilic, Non-Cleavable Linkers
Many potent cytotoxic payloads are inherently hydrophobic. Conjugating them to an antibody, especially at a high drug-to-antibody ratio (DAR), often increases the overall hydrophobicity of the ADC, leading to challenges such as aggregation, poor solubility, and rapid clearance from the body[2][3][4]. This compromises the pharmacokinetic (PK) profile and narrows the therapeutic window[5].
To counteract this, modern linker design increasingly incorporates hydrophilic moieties[6][7]. A scaffold like 4-[(Tetrahydropyran-4-yl)amino]-1-butanol is a prime example of this philosophy. Its structure features:
A tetrahydropyran (THP) ring : A cyclic ether that enhances water solubility.
A flexible amino-butanol chain : A polar, aliphatic spacer.
When integrated into an ADC, this scaffold typically forms a non-cleavable linker . Unlike cleavable linkers that respond to specific triggers, non-cleavable linkers release their payload only after the entire ADC is internalized and the antibody component is completely degraded by proteases within the acidic environment of the lysosome[8][][10]. This mechanism offers a key advantage: superior plasma stability, as it does not rely on a specific chemical trigger that could be prematurely encountered in circulation[11].
Comparative In Vivo Stability: A Head-to-Head Analysis
The ultimate test of a linker is its performance relative to other options. Below, we compare the expected profile of a hydrophilic, non-cleavable linker to three widely used cleavable linker classes.
Linker Class
Exemplar Structure / Scaffold
Primary Release Mechanism
Key In Vivo Stability Characteristics
Hydrophilic, Non-Cleavable
4-[(Tetrahydropyran-4-yl)amino]-1-butanol
Lysosomal Proteolysis: Complete degradation of the antibody releases a payload-linker-amino acid catabolite.
High Plasma Stability: Generally the most stable linker type in circulation, minimizing off-target toxicity from premature payload release[][10]. Favorable PK: Hydrophilicity reduces aggregation and clearance, extending half-life[2][6]. No Bystander Effect: The charged catabolite is less likely to permeate the cell membrane and affect adjacent, antigen-negative cells[1].
Enzyme-Sensitive (Peptide)
Valine-Citrulline (Val-Cit)
Protease Cleavage: Specifically cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumors[8][12].
Good Plasma Stability: Generally stable in human plasma, but can show instability in rodent plasma due to different enzyme profiles (e.g., Ces1c)[13]. Bystander Effect: The released, uncharged payload can diffuse out to kill nearby cancer cells, which can be advantageous in heterogeneous tumors.
pH-Sensitive (Hydrazone)
Hydrazone Bond
Acid Hydrolysis: Designed to be stable at physiological pH (~7.4) but hydrolyzes in the acidic environment of endosomes/lysosomes (pH 4.5-6.0)[8][10].
Poor Plasma Stability: Often suffers from insufficient stability in circulation, leading to premature drug release and significant off-target toxicity, as seen with early-generation ADCs[10][].
Redox-Sensitive (Disulfide)
Disulfide Bond
Thiol-Disulfide Exchange: Cleaved by high intracellular concentrations of reducing agents like glutathione (GSH)[1][8].
Moderate Plasma Stability: Can be susceptible to premature reduction by circulating thiols, though newer designs have improved stability. Offers a distinct release mechanism from protease- or pH-based cleavage[1].
Synthesizing a novel ADC is only the first step. Rigorous analytical validation is paramount to confirm its stability and predict its in vivo behavior. The primary goal is to quantify three key entities over time: the intact ADC, the total antibody (regardless of drug load), and the prematurely released free payload[15][16].
This foundational experiment provides a direct measure of the linker's chemical stability in a biologically relevant matrix.
Objective: To quantify the rate of free payload release from an ADC when incubated in plasma.
Methodology:
Reagent Preparation: Obtain pooled human and mouse plasma (sodium heparin anticoagulant). Prepare ADC stock solution in a suitable buffer (e.g., PBS).
Incubation: Spike the ADC into pre-warmed (37°C) plasma to a final concentration of ~100 µg/mL. Immediately take a T=0 sample.
Time-Point Sampling: Incubate the mixture at 37°C. Collect aliquots at specified time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours). Immediately stop the reaction by placing samples on dry ice or in a -80°C freezer.
Sample Preparation for Analysis:
Thaw samples on ice.
To precipitate proteins, add 3-4 volumes of cold acetonitrile containing an internal standard.
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins[8][17].
Carefully collect the supernatant, which contains the released (free) payload.
Quantification: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the free payload against a standard curve.
Data Analysis: Plot the percentage of released payload over time. A stable linker will show minimal release over the incubation period. Comparing stability in human vs. mouse plasma is crucial, as enzymatic differences can lead to different stability profiles[13].
This experiment evaluates the ADC's behavior in a living system, providing critical data on its stability, clearance, and overall exposure.
Objective: To determine the pharmacokinetic profiles of intact ADC, total antibody, and free payload in mice or rats.
Methodology:
Animal Dosing: Administer the ADC to a cohort of rodents (e.g., female BALB/c mice) via a single intravenous (IV) bolus injection at a specified dose (e.g., 5 mg/kg)[8].
Blood Sampling: Collect blood samples (~50 µL) from a subset of animals at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr, 168 hr, etc.) via tail vein or retro-orbital bleed. Place samples into tubes containing an anticoagulant (e.g., K2-EDTA).
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
Bioanalytical Quantification:
Intact ADC & Total Antibody (ELISA): Use two distinct ELISA setups to quantify the antibody-related species. (See Protocol 3 for details).
Free Payload (LC-MS/MS): Use the same sample preparation and LC-MS/MS method as described in Protocol 1 to quantify the concentration of released payload in the plasma samples[17].
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to plot concentration-time curves and calculate key PK parameters (e.g., half-life (t½), clearance (CL), area under the curve (AUC)) for all three analytes. An ideal linker will result in the intact ADC and total antibody having very similar PK profiles, while the free payload concentration remains very low.
Accurate quantification requires specific and validated assays. ELISA is the workhorse for the large-molecule components of the ADC.
Objective: To selectively quantify (A) total antibody and (B) intact, payload-bearing ADC.
A. Total Antibody ELISA (Measures all antibody, conjugated or not)
Plate Coating: Coat a 96-well plate with a recombinant target antigen specific to the ADC's antibody. Incubate and wash.
Blocking: Add a blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.
Sample Incubation: Add diluted plasma samples and a standard curve of the unconjugated antibody. The antibody portion of the ADC will bind to the antigen. Incubate and wash.
Detection: Add an enzyme-conjugated secondary antibody that detects the antibody's species and isotype (e.g., HRP-conjugated anti-human IgG).
Signal Generation: Add a chromogenic substrate (e.g., TMB). The signal is proportional to the total amount of antibody present. Quantify using a plate reader.
B. Intact ADC ELISA (Measures only antibody with payload attached)
Plate Coating & Blocking: Same as above.
Sample Incubation: Add diluted plasma samples and a standard curve of the intact ADC.
Detection: This is the key difference. Use an enzyme-conjugated secondary antibody that specifically binds to the payload molecule[8]. This ensures that only ADCs with the drug still attached will be detected.
Signal Generation: Same as above. The signal is proportional to the amount of intact ADC.
By comparing the results of these two ELISAs, one can calculate the in vivo drug deconjugation rate.
Visualizing Workflows and Mechanisms
To clarify these complex processes, the following diagrams illustrate the experimental workflow and the fundamental differences in linker mechanisms.
Workflow for assessing the in vivo stability of ADCs.
Contrasting release mechanisms of linkers.
Conclusion
The rational design of ADC linkers is moving towards strategies that enhance hydrophilicity to improve the overall physicochemical and pharmacokinetic properties of the conjugate. Linkers derived from scaffolds such as 4-[(Tetrahydropyran-4-yl)amino]-1-butanol represent a promising non-cleavable, hydrophilic approach. Their primary advantage lies in superior plasma stability, which directly translates to a more predictable PK profile and a potentially wider therapeutic window by minimizing off-target toxicities[11][]. While they may lack the bystander killing effect of some cleavable linkers, their stability and safety profile make them an excellent choice for highly potent payloads or for treating hematological malignancies. The rigorous application of the described in vitro and in vivo validation protocols is essential to confirm these advantages and ensure the development of safer, more effective antibody-drug conjugates.
References
Benchchem. The Role of Hydrophilic Linkers in Advanced Drug Development: A Comparative Analysis of PEG21 and Alternatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpyD1GFY-UQtjeMUHxE3L7eqVsed5FAeoXwPha4TKBmgvzb7SDgHbyn-e1t-n-hiI0KXoEIg8ejLsPHrK0TMuqew2x8Q9C2EOlnkGEFkl36QjieAWjOp4gJb7wRdZ2IcZDx9fR0nbm_Pz3zkwlwbAy-rItWfxrzUEgvqCK9U7RbFNf8FgnKhdIOAFP2RU01YJFSwYbWaO4Udj5O34XQfIvWPl9G0b8eMOtMLxpk2bL-K9J4AJpl83gCvcxNqSf_Vcs5Nn2XnaS5hZRUA==]
BOC Sciences. (2025, October 24). How ADC Linkers Work: Controlling Stability & Drug Release. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmZb6qya-1nIp6YKszCe5Jld1WvBII00yN4c-odOwJBSusW4uIZchF_eyZcl8PhGnOe_m3zxUw7JqvP_uM4azkefUJ7ycqyrwwEe9aezflN3gbgHUKSYish0NANi3bMNYyy6KotsLvp228YSbLNm_27WzT2Z1Ew1ZI4VN0gAuzXRzLNBYTpMLdAbkzJzNNkfAKMRLivlWNWjplko13jSdzYRp3YPA65srDvQ==]
Benchchem. In Vivo Stability of ADC Linkers: A Comparative Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsAiwzUDiUJX_x2zdqmD6ccL8nfDb4yrpq8Hg-n9-Z1cXoVWb8a-V6uUysAxHPDNQu6_FJ91KsEyKCH22lvPR4id6LamxpeabCzZUXg7wZgpjjkKYMu11c8Nv4FbBxmC4UzMrG2Zs1HUcRK3B5AYQkWpqNFOTH36hQN2WCOjrGS9DxZf_-MX2mrc9jAftqTq6y]
BOC Sciences. (2025, October 24). ADC Linker Stability and Off-Target Toxicity: Key Challenges and Solutions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHf6gJ9Ru8QGdHytxhOr9dg8qs-xeP8RtZoKg8bgI5UPmyVlScpsAFl9yMwDZVCVbBVTneaCMbO4sT7IQ7ls0c2hVfuY4Z8SGseW9M42_D0lhC-H9ObhUmyOT1534dhD4dvY8yCKcAYI4lakoLoPyXr0-HeRwERkoLK4ZimElsiUC8O7iOYYL4Pz7qm83oEdjObtUWJRrv57pm-5Dt_6tQwolgVLr3TsOD]
Benchchem. A Comparative Guide to Hydrophilic and Hydrophobic Crosslinkers in Biologics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr9V090jSnXvVG1HAuhGaVX11pj7q5JrygwD7vX7VgyCFkTWVhRpFkmZIQxcl9iCSYlIMVBOusaJ6iu2jlVoI1aY51NiaOc3n23E3BnoxeShek4N1MTk11t2xrRTs5v9ATQGsGtd9T_7BUVrzDGDNgrwJCDYND1nMBsF3wH7VUIRw5eSvKPzADI3z6QLr13GKrhufVCMilH3kLY-gSBE-bYbeUUIRqW4bN]
BOC Sciences. What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0qB_cbZUlmF_IFBwuL_92eA_BCh58VAS53tEZzaBeldQyutdW_zZUDF_jXOT9CMGeeYzsHp6rj9SWE18Uc7d-2M0Wbid5i6At3qMiQ9iCpuJ-0F95rljVSLlhSX_MDXV9jqnGv_aLRZWrynfwnV1r07vNImGigUE0BMKiCuFy54XagXn8R3u0i2dJ6u6ja8_UUBBk9k3jqhwFnD_Ln_zVAVpc]
Pharma's Almanac. (2022, July 7). Improving the Therapeutic Index of ADCs with a Peptide Linker Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKv9lv6aPjSPDyB7f5zqv7xN2uDkxKAKwpxmUolfT_dtt7AJps170drj2BmzubcwFiXHTTepH-87NWIcLCsczHj2Mx75P8r6EExPNAubosYvyhO5gm60dJAAXLvxI6PBhVoXAHq8s82k-C5RyHb8gXrlxKAfuTWZiiUgV5ZjGVjFHmDTyagCNcBdSZ4r0so6ZDaJHz-3gkYUNSsO1ssGqIoPvKdZTsBT0sk_Y=]
Benchchem. A Comparative Guide to In Vivo Linker Stability Assessment for Antibody-Drug Conjugates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuEPPL77B3pdXDrd4q3Atfa26bAsgS6moVI5AswO6qYTf9A_t43jbvnZca5wDn5vFk1_crJXlw-C9HwMVRcSlcertXxVyR0f1ByE4uTiuC1KWKlR6mg09X6XfM_0nSUHyijf2Oz0QGLvmDRr3BY8Vgv7igMwbrL5VQqCoGJopearDXVCcpqkugOeYnzgHS4vSb-2r7l_MmZx76IkUWFwYOPnYnPjSKWMh-Qfr0yVW_qY8_VkI=]
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFZ5kNYixzm0I6VXwghKlLhcdlBaQBsAbb-neYqVF1ypLJWq-x3RmemvzmMRK8APYK9JQiZ1gE_5xUE0aIc1mfaOgwDUfyUkJJlJeAVl9M77XYeYmn6yyFcg29-REPeB_5e64UdkgQdaCdnl4=]
Fu, Q., et al. (2026, January 14). The role of hydrophilic linkers in next-generation antibody-drug conjugates. Journal of Controlled Release. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGR56-Za8Qdr847bgL6JFnQ0A57TO_Y6YnXQp6EltDJXhqHHHwkHZuDMivsdSF9WMP1Mh3ATKHB4DFnIOZg5yCvyFe7wQxkuRdPc7JUYXmEJnr4kwwh4TkeZuqWiE47uz84V1yT4D-jiVKGr-9hLnBcrAgX7Eu7GuCqaJQcFFvCjNEIR6S7315ldnhlWJdDrG9HO8_jQrMz_CLMoPpIbomirFUDT6crDKha4L_J7ssa3nU3F1TQ5rd4A==]
WuXi AppTec DMPK. (2026, January 30). A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiJ3m2Hs6oTSbJ2Yity2Z8FenLwAeqYT5O3VwVmIIO1a4Mb55afvNHQrJoIEamlHR_OypBcUDDRzwLniCFpBVVF8V5BN2xcF3dHuUi7FMHliZTOLHAEdys8hQwGL35s3vXlOxuRGj_VPeuO6693P3XsIJrrgHOymWvoGCm5Vrt4Tp3XG2HXAWbEqs_-9thVRUZMu_K4bwGlmTVVbAKsvpI5Zm49KeLUi4ZKRMelZzY5pwHzlt5c4csDePhoEZl7vqTrgIkU_WW]
Su, D., et al. (2021, June 22). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEpUrfoYmWOY2jJwcGXqPSEzC5vWIfa6Az6K8HgCJHUJPkxa7eBiHJEMYe-yMENcbh0zViMc1XdQ30_vk3nPCWXL_rtveeIxhxQuwncKdyDqvV21_dy1XveDALdONW_OAMQetwVhSvSDiYir3bs-npR_HZAwTkaZA_IlvB3JUlt3U5y20PEHARgAD1FGlCUYpr03-g]
ResearchGate. Comparative efficacy studies of non-cleavable ADCs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOrUUcA7UI41SaIf5Ftx7SwXkWuZ5aeQespbWTn-MspjWlYt6aKy8qOElUFIc2CCbqU55BaLK0E-th5YT84aal_6Xp3vmiy2j4GqNJchfmB_EsOGHjo4El6yCBoFUKKBxFa7SaTxsZS2mWxmivU__trPFLlxIYOhxeqY_iDgRlhNrzU2mvpXaukcbBWnJ5wrbl1NeaX7y9XPJu3oH7wAeXyNsROwTwp4vrMA7o8R_6-00u9JjzBFDgtmZSZXM9AlAmYw==]
AACR Journals. (2025, April 21). Abstract 7463: A linker platform for antibody drug conjugates (ADCs): expanding the therapeutic window. Cancer Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe0h6bwDbKhgiunl6vqr6QIkw7qJARuCWBUFPEFiT1Ih46sgcuTc-gN466RhzepYs84jKx4lgBxIUhQmGjXAUCO8TRoV6crZSZx4DZ75QuJ1cPGcIguQioPPrewVvUi24e37FB56pbT8teHSPOyurG1GAhsHNH2sQ49sdEav3odtEK_5rOcTlPo4bFH6cmzYhvsdxphNrdNpFwD3ZkHn5Hwqs9EqCaYV1qKlOmSWpYnT4AUiuw]
Tedeschini, T., et al. (2021, July 27). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3umaqCdW2eGpUhftahsjBkvzwgXP2n7hdujFW2bOwf4GEWnfjYG9OS-Wjdb42qUr2vbmRXrjW3-dP3TDAAE_GbqORTigblQLUTPivRUtloUpkVne8Gtt0d6SXa0V0tXQMDf9ILd5xN-gsUe11Ul5584UwaMLxB_kDbFX_GsvVYr_h2jZlua-qMFHWZRoDdM5LOHHL62s4Pa8BY43w4HOoZ8m7cz-nomQ=]
Springer Nature Experiments. In Vivo Testing of Drug-Linker Stability. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG3l9xGRgLzFuonfiUzaNJLka46MrZUk7wiAHO3oSAB6cOiK-SY8M-1WJqVH5SAremW6y7Vig32yulkGYnRjVWjD1wj5DxfQRP6hUxV4ff3vNQqKr0dEhHA37H4pn99UdrK4iU-FtGSX5jFlJAaEOvc1yoXW-vypIV3f5ny34iSB65y4Fluw==]
Leal, M., et al. (2018). In vivo testing of drug-linker stability. Methods in Molecular Biology, 1715, 215-233. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMyyqTGOisKmBUNuiLUPL0C7nL651-J6HoC6B-_LIhykoQBXt00gc_SFaT9d46a5CQS06liV3f2WpI6sCCdzolHl_lMTSvwq-1_4HNfWTwF5Kyf2BbTXv_HGofNHZEvWPUjoB1]
Fu, Q., et al. (2026, January 6). The role of hydrophilic linkers in next-generation antibody-drug conjugates. Journal of Controlled Release. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaXc_31_RmSdrcy3LJeJMJnt-8SESL6oozgjy0Gf8hXZts3l0KE1_nmm2MrIwPIxBnsaAnElZtAz0Z6iDcp4jgkyttOzGejHxPnWT8PgwSSrFZkg9OVU4Q3BserLEkLaaMRtbV]
Le-Veltran, L., et al. (2021, January 19). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(1), 103. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH2kIBAS92yDEwjc595rDervihy900c1EaUtrkO1_io-9q-gF6c6FtaHlfxRbgZXaTzIGMnmkNl1KS9823p4mLJCw_ddE6M7-FcEFDbx-OEzW1rVy9fi2EXMVdNtSzV_4XMDyQGIdVTzAJZw4=]
Sterling Pharma Solutions. (2025, March 25). Stability of ADC linker payloads in sub-cellular fractions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMeBm8-JvarIjJD5tmOtjp86BZdX8lOi04kc0XKfimQMgwR1Y4muGr0Kkdj9ZjVxQX4YE_-kyEmqIsN0qqPUy9x5uHC3C6nfOfbn7q6LU6orfAm8Y6OtxXm8wVSmlQTk5wJ53WJgKmbPs2qFXUD7qlmNAwnWVRq5oNloR7OHvSQKn2S2s1j6pMjvOj55rLfBp8mMadpDcJEznYBkJqB-Glnz7lFVeupVBxlt0voZUaUg==]
A Comprehensive Guide to the Safe Disposal of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol
For Researchers, Scientists, and Drug Development Professionals The proper management and disposal of chemical waste are paramount in maintaining a safe and compliant laboratory environment. This guide provides detailed,...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of chemical waste are paramount in maintaining a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol, ensuring the protection of personnel and the environment. As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind these recommendations, fostering a culture of safety and informed decision-making.
Hazard Identification and Risk Assessment
The molecule combines an amino-alcohol (specifically, a substituted 4-amino-1-butanol) and a tetrahydropyran moiety. Safety data for the closely related compound, 4-Amino-1-butanol, indicates that it can cause severe skin burns and eye damage[1][2][3]. The tetrahydropyran functional group is found in various laboratory chemicals, some of which are flammable[4]. Therefore, it is prudent to handle 4-[(Tetrahydropyran-4-yl)amino]-1-butanol as a substance that is potentially corrosive and should be handled with appropriate care to prevent contact with skin and eyes.
Inferred Hazard Profile:
Hazard Class
Inferred Risk
Rationale
Skin Corrosion/Irritation
High
Based on the corrosive nature of 4-Amino-1-butanol[1][3].
Serious Eye Damage
High
Based on the severe eye damage warning for 4-Amino-1-butanol[1][3].
Flammability
Potential
Tetrahydropyran derivatives can be flammable liquids[4].
Aquatic Toxicity
Potential
Many organic chemicals, including some amino alcohols, can be harmful to aquatic life[5].
Given these potential hazards, under no circumstances should 4-[(Tetrahydropyran-4-yl)amino]-1-butanol or its waste be disposed of down the sanitary sewer or in regular trash[2].
Personal Protective Equipment (PPE)
Prior to handling 4-[(Tetrahydropyran-4-yl)amino]-1-butanol for any purpose, including disposal, the following minimum personal protective equipment must be worn:
Eye Protection: Chemical safety goggles and a face shield.
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.
Body Protection: A laboratory coat and, if handling larger quantities, a chemical-resistant apron.
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors[1].
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
Collection: Carefully sweep or scoop up the absorbed material and place it into a designated, properly labeled hazardous waste container.
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol is that it must be treated as hazardous chemical waste.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
Designate a specific waste container for 4-[(Tetrahydropyran-4-yl)amino]-1-butanol and any materials contaminated with it (e.g., pipette tips, absorbent materials).
Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents or acids, unless explicitly approved by your institution's EHS guidelines[5].
Step 2: Waste Container Selection and Labeling
Container: Use a chemically compatible container that is in good condition, with a secure, tight-fitting lid[6]. For liquid waste, a high-density polyethylene (HDPE) or glass container is generally suitable.
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "4-[(Tetrahydropyran-4-yl)amino]-1-butanol," and any other information required by your institution or local regulations[6][7].
Step 3: Waste Storage
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
This area should be away from heat, sparks, or open flames[4].
Utilize secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of material in case of a leak[5].
Step 4: Arranging for Disposal
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup for the waste container[6][7].
Provide the contractor with all necessary information about the waste, including its identity and potential hazards.
Step 5: Decontamination of Empty Containers
Empty containers that previously held 4-[(Tetrahydropyran-4-yl)amino]-1-butanol must also be managed as hazardous waste until they are properly decontaminated.
Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).
Collect the rinsate and dispose of it as hazardous waste along with the chemical[7].
After thorough decontamination, the container may be disposed of according to your institution's guidelines for non-hazardous laboratory waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol.
Caption: Disposal Workflow for 4-[(Tetrahydropyran-4-yl)amino]-1-butanol.
References
Tokyo Chemical Industry. (2024, November 25). Safety Data Sheet: DL-2-Amino-1-butanol.
AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Amino-1-butanol.
BenchChem. (2025). Navigating the Safe Disposal of 1-Aminoethanol in a Laboratory Setting.
PubChem. (n.d.). 4-Amino-1-butanol. National Center for Biotechnology Information.
Sigma-Aldrich. (2025, November 6). Safety Data Sheet: tetrahydro-4H-pyran-4-one.
Thermo Fisher Scientific. (2011, February 10). Safety Data Sheet: Tetrahydro-4H-pyran-4-one.
BenchChem. (2025). Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals.
Fisher Scientific. (2012, March 7). Safety Data Sheet: 4-Amino-1-butanol.
FSBI-DB. (n.d.). Compound Summary: Butan-1-ol.
Fisher Scientific. (n.d.). Safety Data Sheet: Tetrahydro-2H-pyran-4-ylmethanol.
Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
BASF. (2025, September 8). Safety Data Sheet: Pyranol.
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
Wikipedia. (n.d.). Tetrahydropyran.
Fisher Scientific. (n.d.). Safety Data Sheet: Tetrahydropyran-2-carboxylic acid.
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
PMC. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives.
Navigating the Uncharted: A Guide to Safely Handling 4-[(Tetrahydropyran-4-yl)amino]-1-butanol
An Essential Guide for Laboratory Professionals Hazard Assessment: A Precautionary Approach Due to the absence of a specific Safety Data Sheet (SDS) for 4-[(Tetrahydropyran-4-yl)amino]-1-butanol, a thorough risk assessme...
Author: BenchChem Technical Support Team. Date: March 2026
An Essential Guide for Laboratory Professionals
Hazard Assessment: A Precautionary Approach
Due to the absence of a specific Safety Data Sheet (SDS) for 4-[(Tetrahydropyran-4-yl)amino]-1-butanol, a thorough risk assessment has been conducted based on its structural components: a butanol chain, a secondary amine, and a tetrahydropyran ring. This analysis suggests that the compound may exhibit hazards associated with related chemicals such as 4-Amino-1-butanol and 1-Butanol.
Anticipated Hazards:
Skin and Eye Irritation/Corrosion: Similar to 4-Amino-1-butanol, there is a high potential for this compound to cause skin irritation and serious eye damage.[1][2][3]
Acute Oral Toxicity: The butanol substructure suggests that the compound may be harmful if swallowed.[1][2][4]
Respiratory Tract Irritation: Vapors or aerosols may cause respiratory irritation.[4][5][6]
One supplier has indicated a GHS07 pictogram for this chemical, suggesting that it may cause skin and eye irritation, and may be a skin sensitizer, or have narcotic effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the potential hazards. The following table outlines the minimum required PPE for handling 4-[(Tetrahydropyran-4-yl)amino]-1-butanol.
Protection Type
Recommended Equipment
Specifications and Rationale
Eye and Face Protection
Chemical safety goggles and face shield
Goggles must be tight-fitting to protect against splashes. A face shield provides an additional layer of protection for the entire face.[4][7][8]
Skin Protection
Chemical-resistant gloves (Nitrile or Neoprene recommended) and a lab coat
Inspect gloves for any signs of degradation before use. A lab coat should be worn to protect skin and clothing from contamination.[7][8][9]
Respiratory Protection
Use in a well-ventilated area or with a chemical fume hood
A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate or if there is a risk of inhalation.[5][7]
Foot Protection
Closed-toe shoes
Shoes should fully cover the feet to protect against accidental spills.[7]
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to standardized operating procedures is paramount for ensuring a safe laboratory environment.
Receiving and Storage
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any known hazard warnings.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][10] The container should be kept tightly closed.[5][7][10]
Handling and Use
Ventilation: All work with 4-[(Tetrahydropyran-4-yl)amino]-1-butanol should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[11]
Personal Hygiene: Avoid direct contact with the skin and eyes.[7][11] Do not eat, drink, or smoke in the laboratory.[2][5][11] Wash hands thoroughly after handling.[5][10][11]
Spill Preparedness: An emergency spill kit should be readily accessible. The kit should contain an inert absorbent material (e.g., sand, vermiculite), personal protective equipment, and waste disposal bags.
Spill Management Workflow
In the event of a spill, a calm and methodical response is critical. The following diagram outlines the necessary steps for managing a chemical spill.
Caption: Workflow for managing a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
Waste Collection: Collect all waste, including unused product and contaminated absorbent materials, in a clearly labeled, sealed container.[7]
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[2][5][10] Consult your institution's environmental health and safety (EHS) department for specific guidance.
By integrating these safety protocols into your laboratory workflow, you can confidently and responsibly handle 4-[(Tetrahydropyran-4-yl)amino]-1-butanol, fostering a culture of safety and scientific excellence.
References
Personal protective equipment for handling 1-Butanol, 3-(3-hydroxybutoxy)-. Benchchem.
4-Amino-1-butanol | C4H11NO | CID 25868. PubChem.
SAFETY DATA SHEET - Tetrahydro-4H-pyran-4-ol. Fisher Scientific.
SAFETY DATA SHEET - 4-Aminotetrahydropyran. Fisher Scientific.
4-AMINO-1-BUTANOL FOR SYNTHESIS. Loba Chemie.
2-Butanol Safety D
SAFETY DATA SHEET - 4-Amino-1-butanol. Fisher Scientific.
1-Butanol ROTISOLV® ≥99,8 %, UV/IR-Grade. Carl ROTH.
Safety D
Safety D
SAFETY DATA SHEET - Unnamed Compound. Sigma-Aldrich.